molecular formula C13H10O2 B1310787 3-(2-Furyl)acrylophenone CAS No. 717-21-5

3-(2-Furyl)acrylophenone

Cat. No.: B1310787
CAS No.: 717-21-5
M. Wt: 198.22 g/mol
InChI Key: BVAGSGSYUAOFPJ-UHFFFAOYSA-N
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Description

3-(2-Furyl)acrylophenone is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAGSGSYUAOFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870760
Record name 3-(Furan-2-yl)-1-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717-21-5
Record name 3-(2-Furanyl)-1-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-(2-Furyl)acrylophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of 3-(2-Furyl)acrylophenone, a chalcone derivative of significant interest in medicinal chemistry and materials science.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a robust and self-validating approach to structural characterization.

Introduction to this compound

This compound, also known as furfurylideneacetophenone, is an organic compound with the chemical formula C₁₃H₁₀O₂.[7][8] It belongs to the chalcone family, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][9][10] In this molecule, a furan ring is linked to a phenyl ketone moiety.[9] The extended conjugation in its structure is a key determinant of its chemical and photophysical properties.

The most prevalent and established method for synthesizing this compound is the Claisen-Schmidt condensation reaction between furfural (furan-2-carbaldehyde) and acetophenone.[10] This reaction is typically base-catalyzed and is a reliable method for producing various chalcone derivatives.[10]

Given its potential applications, which are being explored in areas such as organic photovoltaics and medicinal chemistry for its potential antibacterial and antifungal properties, a definitive and unambiguous confirmation of its molecular structure is paramount.[7] This guide will detail a multi-technique approach for its structure elucidation, primarily focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Synthesis Pathway: Claisen-Schmidt Condensation

The synthesis of this compound provides the initial context for its expected structure. The workflow is a classic example of a base-catalyzed aldol condensation followed by dehydration.

G cluster_reactants Reactants cluster_process Process cluster_product Product Furfural Furfural Condensation Claisen-Schmidt Condensation Furfural->Condensation Acetophenone Acetophenone Acetophenone->Condensation Base_Catalyst Base Catalyst (e.g., NaOH or KOH) Base_Catalyst->Condensation catalyzes Product_Molecule This compound Condensation->Product_Molecule yields

Caption: Synthesis of this compound via Claisen-Schmidt condensation.

Spectroscopic and Crystallographic Elucidation Workflow

A multi-pronged analytical approach is essential for unequivocal structure determination. Each technique provides a unique piece of the structural puzzle, and their combined interpretation constitutes a self-validating system.

G Start Synthesized Compound (Presumed this compound) NMR NMR Spectroscopy (1H & 13C) Start->NMR MS Mass Spectrometry (EI-MS) Start->MS Xray Single-Crystal X-ray Diffraction Start->Xray NMR_Data Connectivity & Chemical Environment (Proton & Carbon Skeleton) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Xray_Data 3D Atomic Arrangement & Stereochemistry Xray->Xray_Data Confirmation Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation Xray_Data->Confirmation

Caption: Integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons through spin-spin coupling.

Expected ¹H NMR Spectrum (Predicted): Based on the structure of this compound and data from analogous chalcones, the following proton signals are anticipated in a deuterated solvent like CDCl₃:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Phenyl-H (ortho)7.9 - 8.1Doublet of doublets (dd) or Multiplet (m)~ 8.0, 1.5Deshielded by the adjacent carbonyl group.
Phenyl-H (meta, para)7.4 - 7.6Multiplet (m)-Typical aromatic region.
Vinylic-H (α to C=O)7.4 - 7.6Doublet (d)~ 15.5Part of a trans-alkene system, coupled to the β-proton.
Vinylic-H (β to C=O)7.7 - 7.9Doublet (d)~ 15.5Coupled to the α-proton; deshielded by the furan ring.
Furan-H (position 5)7.5 - 7.7Doublet (d)~ 1.8Adjacent to the furan oxygen.
Furan-H (position 3)6.7 - 6.9Doublet (d)~ 3.5Coupled to the proton at position 4.
Furan-H (position 4)6.5 - 6.6Doublet of doublets (dd)~ 3.5, 1.8Coupled to protons at positions 3 and 5.

Causality: The large coupling constant (~15.5 Hz) for the vinylic protons is diagnostic of a trans configuration, a direct consequence of the Claisen-Schmidt reaction mechanism. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromatic systems.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).

Expected ¹³C NMR Spectrum (Predicted):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)188 - 192Typical chemical shift for a conjugated ketone.
Furan-C (position 2)151 - 153Carbon adjacent to oxygen and attached to the vinyl group.
Furan-C (position 5)145 - 147Carbon adjacent to oxygen.
Phenyl-C (ipso, attached to C=O)137 - 139Quaternary carbon in an aromatic ring attached to a carbonyl.
Vinylic-C (β to C=O)130 - 133Deshielded by the furan ring.
Phenyl-C (para)132 - 134Aromatic CH.
Phenyl-C (ortho)128 - 130Aromatic CH.
Phenyl-C (meta)128 - 130Aromatic CH.
Vinylic-C (α to C=O)120 - 123Shielded relative to the β-carbon.
Furan-C (position 3)116 - 118Aromatic CH in the furan ring.
Furan-C (position 4)112 - 114Aromatic CH in the furan ring.

Self-Validation: The number of distinct signals in the ¹H and ¹³C NMR spectra should correspond to the number of non-equivalent protons and carbons in the proposed structure. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively, further validating the structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

    • (Optional but recommended) Acquire 2D COSY and HSQC spectra to confirm connectivity.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern upon ionization.[11][12] For this compound, Electron Ionization (EI) is a suitable technique.

Expected Mass Spectrum:

m/z ValueIon IdentityRationale
198[M]⁺˙ (Molecular Ion)Corresponds to the molecular weight of C₁₃H₁₀O₂.
105[C₆H₅CO]⁺Base Peak. Formation of the highly stable benzoyl cation through cleavage of the bond between the carbonyl carbon and the α-vinylic carbon. This is a characteristic fragmentation for acrylophenone derivatives.[7]
77[C₆H₅]⁺Loss of a carbonyl group (CO) from the benzoyl cation, forming the phenyl cation.[7]
93[C₅H₃O]⁺Fragmentation of the furyl-vinyl portion.

Causality: The fragmentation pattern is dictated by the stability of the resulting carbocations. The benzoyl cation is particularly stable due to resonance, making the m/z 105 peak the most intense (the base peak). This predictable fragmentation provides strong evidence for the presence of the benzoyl moiety.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV.

  • Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion (e.g., m/z 50-300).

  • Interpretation: Identify the molecular ion peak and correlate the major fragment ions with the proposed structure.

Single-Crystal X-ray Diffraction

Principle: This technique provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14][15][16] It yields data on bond lengths, bond angles, and the overall molecular conformation and packing in the solid state.

Crystallographic Data for (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one: A published crystal structure for this compound provides the following key parameters.[17]

ParameterValueSource
Crystal SystemMonoclinic[17]
Space GroupP2₁/c[17]
a (Å)9.5296 (7)[17]
b (Å)10.1383 (7)[17]
c (Å)11.1595 (7)[17]
β (°)103.922 (6)[17]
Z4[17]

Structural Insights: The crystal structure confirms the E (trans) configuration of the double bond. The molecule is nearly planar, with a dihedral angle of 24.07 (7)° between the furan and phenyl rings.[9][17] This definitive 3D structure is the gold standard for structure elucidation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). For this compound, single crystals have been successfully obtained by the slow evaporation of an ethyl ether solution.[18]

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection:

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

    • Collect a full sphere of diffraction data by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed data.

Conclusion

The structural elucidation of this compound is a clear example of the power of a multi-technique analytical approach. While synthesis provides a strong hypothesis for the structure, it is the convergent evidence from NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction that provides unequivocal proof. NMR spectroscopy defines the carbon-hydrogen framework and stereochemistry of the double bond. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that are diagnostic of the key functional groups. Finally, X-ray crystallography offers an unambiguous three-dimensional picture of the molecule in the solid state. This comprehensive characterization is the bedrock upon which further research into the applications of this promising chalcone derivative can be built.

References

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  • Vázquez-Vuelvas, O. F., Enríquez-Figueroa, R. A., García-Ortega, H., Flores-Alamo, M., & Pineda-Contreras, A. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), 161–164. [Link]

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  • Vázquez-Vuelvas, O. F., Enríquez-Figueroa, R. A., García-Ortega, H., Flores-Alamo, M., & Pineda-Contreras, A. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), 161–164. [Link]

  • Neuber, C., Riemer, T., & Schiller, J. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1288. [Link]

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  • Inorganic Ventures. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Jeon, J. H., Kim, M. S., Kim, Y. H., Lee, Y. M., & Kang, M. J. (2017). Fragmentation Study of Protonated Chalcones by Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(11), 2452–2461. [Link]

  • Kaur, R., & Kumar, R. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(2), 001-010. [Link]

  • Raza, A. R., et al. (2016). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. [Link]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. [Link]

  • Ukwueze, S. E., & Eze, F. U. (2020). synthesis and pharmacological applications of chalcones- a review. ResearchGate. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). A Review of Chalcones: Synthesis, Reactions, and Biological Importance. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]

  • Raza, A. R., Sultan, A., Ullah, N., Janjua, M. R. S. A., & Khan, K. M. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Modern Chemistry & Applications, 4(2), 1-6. [Link]

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  • El-Faham, A., et al. (2024). Unveiling the Synthesis, Spectral Characterizations, and Electrochemical Potential of Novel (E)-Furan-2-yl Acrylohydrazides: An Exploration in Molecular Design. ChemRxiv. [Link]

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Sources

3-(2-Furyl)acrylophenone molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(2-Furyl)acrylophenone for Drug Development Professionals

This guide provides an in-depth technical overview of this compound, a chalcone derivative of significant interest in the field of medicinal chemistry. We will explore its fundamental physicochemical properties, robust synthesis protocols, analytical characterization, and its emerging potential in drug development, grounded in established scientific principles and methodologies.

Core Molecular Profile

This compound, also known as furfurylideneacetophenone, is an α,β-unsaturated ketone belonging to the chalcone family[1][2]. Its structure, featuring a furan ring linked to a phenyl ketone via a propenone bridge, forms the basis of its chemical reactivity and biological activity[1].

Physicochemical Properties

A comprehensive understanding of the molecule's properties is the foundation of its application in research and development. Key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₂[1][3][4]
Molecular Weight 198.22 g/mol [1][3][4]
IUPAC Name (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one[1][4]
CAS Number 717-21-5[1][3][4]
Appearance Yellow crystalline solid[3]
Melting Point 47 °C[3]
Boiling Point 333.3 °C at 760 mmHg[3]
Flash Point 155.2 °C[3]

Synthesis of this compound: The Claisen-Schmidt Condensation

The most reliable and widely adopted method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone[1][5]. This particular synthesis involves the reaction of furan-2-carbaldehyde (furfural) with acetophenone[1].

Rationale for Experimental Design

The choice of a base catalyst, such as sodium hydroxide, is critical. The base deprotonates the α-carbon of acetophenone, forming a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of furfural. The subsequent dehydration of the aldol addition product is readily achieved due to the formation of a stable, conjugated system, which is the thermodynamic driving force for the reaction. Protic solvents like ethanol are often used to facilitate the solubility of both the reactants and the inorganic base[1].

Experimental Workflow: Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification Reactants Dissolve Acetophenone & Furfural in Ethanol Addition Slowly Add NaOH Solution to Reactant Mixture at 0-5°C Reactants->Addition Base Prepare Aqueous NaOH Solution Base->Addition Stirring Stir at Room Temperature (Monitor by TLC) Addition->Stirring Quench Pour Reaction Mixture into Ice-Cold Water Stirring->Quench Precipitate Collect Precipitate by Vacuum Filtration Quench->Precipitate Wash Wash Solid with Cold Water until Neutral pH Precipitate->Wash Dry Dry the Crude Product Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Final Obtain Pure Crystalline This compound Recrystallize->Final G cluster_0 Sample & System cluster_1 Analysis cluster_2 Data Processing Sample Dissolve Synthesized Compound in Mobile Phase Inject Inject Sample Sample->Inject HPLC HPLC System (C18 Column, UV Detector) HPLC->Inject Separate Isocratic Elution (ACN:H₂O) Inject->Separate Detect UV Detection at 310 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Result Purity Report Calculate->Result

Sources

Spectroscopic Profile & Technical Guide: 3-(2-Furyl)acrylophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Furyl)acrylophenone (also known as furfurylideneacetophenone) is a heteroaryl chalcone derivative synthesized via the Claisen-Schmidt condensation of furfural and acetophenone.[1] It serves as a critical scaffold in medicinal chemistry due to its


-unsaturated ketone linker, which acts as a Michael acceptor for bio-nucleophiles.

This guide provides a definitive technical reference for researchers, detailing the synthesis, physicochemical properties, and validated spectroscopic data (UV-Vis, IR, NMR, MS) required for structural confirmation and purity analysis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

ParameterData
IUPAC Name (2E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one
Common Name Furfurylideneacetophenone
CAS Registry Number 717-21-5
Molecular Formula

Molecular Weight 198.22 g/mol
Appearance Pale yellow crystalline solid
Melting Point 40–47 °C (Dependent on solvent/polymorph)
Solubility Soluble in ethanol, DMSO, chloroform; Insoluble in water

Synthesis Protocol: Claisen-Schmidt Condensation

The synthesis utilizes a base-catalyzed aldol condensation followed by dehydration. This protocol is optimized for high yield and minimal side products.

Reagents & Materials
  • Reactants: Furfural (1.0 eq), Acetophenone (1.0 eq).

  • Catalyst: Sodium Hydroxide (NaOH), 10% aqueous solution.

  • Solvent: Ethanol (95%).

  • Workup: Dilute HCl, Ice-water, Recrystallization solvent (Ethanol).

Step-by-Step Methodology
  • Preparation: Dissolve 0.01 mol of acetophenone and 0.01 mol of furfural in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring magnetically at room temperature (25 °C).

  • Reaction: Stir the mixture vigorously for 2–4 hours. A yellow precipitate will begin to form, indicating the formation of the chalcone.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing a small amount of HCl (to neutralize excess base).

  • Isolation: Filter the crude solid via vacuum filtration. Wash with cold water (

    
     mL) to remove inorganic salts.
    
  • Purification: Recrystallize the crude solid from hot ethanol. Dry in a desiccator to obtain pale yellow crystals (Yield: ~80–85%).

Reaction Logic Diagram

SynthesisWorkflow Reactants Reactants (Furfural + Acetophenone) BaseCat Base Catalysis (NaOH/EtOH) Reactants->BaseCat Mix @ RT Intermediate Aldol Intermediate (β-hydroxy ketone) BaseCat->Intermediate Enolate Attack Dehydration Dehydration (-H₂O) Intermediate->Dehydration Spontaneous Product Product This compound Dehydration->Product Crystallization

Caption: Logical flow of the Claisen-Schmidt condensation synthesis pathway.

Spectroscopic Characterization

A. Ultraviolet-Visible Spectroscopy (UV-Vis)

The compound exhibits a characteristic broad absorption band due to the extended conjugation between the furan ring, the enone system, and the phenyl ring.

  • Solvent: Ethanol

  • 
    :  320–335 nm (High intensity, 
    
    
    
    transition)
  • Secondary Band: ~240 nm (Benzoyl moiety)

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the


-unsaturated ketone functionality. The carbonyl peak is shifted to a lower frequency compared to non-conjugated ketones due to resonance.[2]
Functional GroupWavenumber (

)
Assignment
C-H Stretch (Ar) 3123, 3035Aromatic/Furan ring C-H stretching
C=O Stretch 1655 – 1660 Conjugated ketone (Enone system)
C=C Stretch 1590 – 1600Alkene/Aromatic ring breathing
C=C Stretch 1475Furan ring skeletal vibration
C-O-C Stretch 1020 – 1050Furan ring ether linkage
C. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is definitive for determining the geometry of the double bond. The large coupling constant (


 Hz) between the vinylic protons confirms the (E)-trans  configuration.
  • Solvent:

    
    [3]
    
  • Frequency: 400 MHz

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
8.00 – 8.05 Doublet of Doublets (dd)2H

Phenyl H-2', H-6' (Ortho)
7.55 – 7.65 Multiplet3H-Phenyl H-3', H-4', H-5' (Meta/Para)
7.58 Doublet (d)1H

Vinyl H-

(C-3)
7.52 Doublet (d)1H-Furan H-5
7.45 Doublet (d)1H

Vinyl H-

(C-2)
6.71 Doublet (d)1H

Furan H-3
6.51 Doublet of Doublets (dd)1H

Furan H-4

> Technical Note: The H-


 proton is deshielded relative to H-

due to the resonance effect of the carbonyl group and the electron-rich furan ring.
D. Carbon-13 NMR ( C NMR)
  • Solvent:

    
    [3]
    
  • Key Signals:

    • Carbonyl (C=O): 189.5 ppm

    • Furan C-2 (Ipso): 151.8 ppm

    • Vinyl C-

      
      :  130.8 ppm
      
    • Vinyl C-

      
      :  119.5 ppm
      

Mass Spectrometry (EI-MS)

The fragmentation pattern is characteristic of chalcones, showing a stable molecular ion and cleavage adjacent to the carbonyl group.

  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Molecular Ion (

    
    ):  m/z 198 (Base Peak or High Intensity).
    
Fragmentation Logic
  • m/z 198: Molecular Ion

    
    .
    
  • m/z 105: Benzoyl cation

    
    . Formed by 
    
    
    
    -cleavage between the carbonyl and the alkene.
  • m/z 77: Phenyl cation

    
    . Formed by loss of CO from the m/z 105 fragment.
    
  • m/z 93: Furan-alkene fragment

    
    .
    

MassSpec M_Ion Molecular Ion [M]+ m/z 198 Frag_105 Benzoyl Cation [Ph-CO]+ m/z 105 M_Ion->Frag_105 α-Cleavage (-93) Frag_93 Furan-Vinyl Cation [Fur-CH=CH]+ m/z 93 M_Ion->Frag_93 α-Cleavage (-105) Frag_77 Phenyl Cation [Ph]+ m/z 77 Frag_105->Frag_77 Loss of CO (-28)

Caption: Electron Impact (EI) fragmentation pathway for this compound.

References

  • PubChem Compound Summary. (2025). This compound.[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Vázquez-Vuelvas, O. F., et al. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 5621: this compound. National Institute of Advanced Industrial Science and Technology (AIST). (General Reference for verified spectra).

Sources

3-(2-Furyl)acrylophenone and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(2-Furyl)acrylophenone and its Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Executive Summary

This compound, a chalcone derivative characterized by a furan ring linked to a phenyl ketone via an α,β-unsaturated carbonyl system, represents a privileged scaffold in medicinal chemistry and material science.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, physicochemical characterization, and diverse pharmacological activities of this core molecule and its analogues. We explore its potent antimicrobial, anticancer, and anti-inflammatory properties, grounded in an analysis of its structure-activity relationships. Furthermore, this guide presents detailed experimental protocols, data summaries, and a forward-looking perspective on the therapeutic and industrial potential of this versatile class of compounds.

Introduction: The Significance of the Furan-Containing Chalcone Scaffold

Chalcones (trans-1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and isoflavonoids, widely found in edible plants.[2] Their basic structure, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, serves as a foundation for a vast array of biological activities.[3][4] The incorporation of a furan ring, a five-membered aromatic heterocycle, into the chalcone framework is of particular interest. Furan and its derivatives are key components in numerous pharmaceuticals, acting as versatile building blocks and contributing significantly to the molecule's overall bioactivity.[5][6]

The furan moiety in this compound is not merely a passive structural element; it actively modulates the electronic properties and spatial conformation of the molecule, often enhancing its therapeutic efficacy.[3][7] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities, making them a focal point of intensive research in drug discovery.[1][2][3]

Physicochemical Properties and Structural Characterization

The parent compound, this compound, is an organic solid with the chemical formula C₁₃H₁₀O₂.[1][8] Its structure has been unequivocally confirmed through various spectroscopic and crystallographic techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₃H₁₀O₂[1][8][9]
Molecular Weight 198.22 g/mol [9]
IUPAC Name (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one[9]
CAS Number 717-21-5[8][9]
Appearance Solid-
Spectroscopic Signature

Structural elucidation is critical for confirming synthesis and purity. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the hydrogen and carbon framework.

  • Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, notably the conjugated carbonyl (C=O) and alkene (C=C) stretches.

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry confirms the molecular weight, with a characteristic molecular ion peak (M+) at m/z 198.[1] The fragmentation pattern is highly informative, typically showing a base peak at m/z 105 corresponding to the stable benzoyl cation (C₆H₅CO⁺) and another significant fragment at m/z 77 for the phenyl cation (C₆H₅⁺).[1]

Crystallography

X-ray crystallography has been used to determine the precise three-dimensional structure of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, confirming its trans configuration at the double bond and providing exact bond lengths and angles.[9]

Synthesis and Derivatization Strategies

The primary and most efficient method for synthesizing is the Claisen-Schmidt condensation .[1][10] This reaction, a type of crossed-aldol condensation, involves the base- or acid-catalyzed reaction between an aromatic aldehyde (furan-2-carbaldehyde, also known as furfural) and an acetophenone.[1][11][12]

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol provides a self-validating, step-by-step methodology for a typical base-catalyzed synthesis.

Materials:

  • Furfural (or a substituted furfural derivative)

  • Acetophenone (or a substituted acetophenone derivative)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (or other suitable solvent)

  • Hydrochloric Acid (HCl) for neutralization

  • Distilled water

Procedure:

  • Reactant Preparation: Dissolve the acetophenone derivative in ethanol in a flask equipped with a magnetic stirrer. In a separate container, prepare a solution of NaOH in water and cool it in an ice bath.

  • Aldehyde Addition: To the stirred ethanolic solution of acetophenone, add the furfural derivative.

  • Base-Catalyzed Condensation: Slowly add the cooled NaOH solution to the reactant mixture, maintaining a low temperature (0-5 °C) with an ice bath. The causality for this low temperature is to control the reaction rate and prevent unwanted side reactions, such as the self-condensation of acetophenone.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for several hours (typically 2-4 hours). The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The formation of a precipitate often indicates product formation.

  • Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify by slowly adding dilute HCl until the solution is neutral (pH ~7). This step neutralizes the base catalyst and precipitates the water-insoluble chalcone product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any inorganic impurities.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone derivative.

  • Characterization: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 2.1 (NMR, IR, MS).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve Acetophenone in Ethanol P2 Add Furfural P1->P2 R1 Slowly add NaOH solution to reactants (0-5°C) P2->R1 P3 Prepare cold NaOH solution P3->R1 R2 Stir at Room Temp (2-4 hours) R1->R2 R3 Monitor by TLC R2->R3 W1 Pour into ice water & Neutralize with HCl R3->W1 W2 Filter Precipitate W1->W2 W3 Wash with H₂O W2->W3 W4 Recrystallize from Ethanol W3->W4 C1 Characterization (NMR, IR, MS) W4->C1

Caption: Workflow for Claisen-Schmidt Synthesis of Chalcones.

Pharmacological Activities and Therapeutic Potential

The furan-based chalcone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[2][3]

Antimicrobial and Antifungal Activity

Derivatives of this compound have shown significant potential as antimicrobial agents.[1] Studies have demonstrated their efficacy against various pathogens, including yeast-like fungi such as Candida albicans, and bacteria like Escherichia coli and Staphylococcus aureus.[5]

Mechanism of Action: The precise mechanism is still under investigation, but it is believed that the α,β-unsaturated carbonyl system is crucial. This electrophilic center can react with biological nucleophiles, such as cysteine residues in essential enzymes, disrupting cellular processes.[2] Another proposed mechanism involves the disruption of microbial cell membranes.[1] The furan ring itself is central to the antimicrobial action of drugs like nitrofurantoin, where it facilitates reductive activation within bacterial cells to produce reactive intermediates that damage DNA and ribosomal proteins.[6]

Table 2: Antimicrobial Activity of Selected Furan-Based Chalcone Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-oneEnterococcus faecalis100Chloramphenicol200[10]
1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-oneCandida albicans100Ketoconazole200[10]
Various 3-aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans64--[5]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The anticancer properties of furan-containing chalcones are a major area of research. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).[1][13]

Mechanism of Action: The anticancer effects are often multi-faceted.

  • Enzyme Inhibition: Certain benzofuran-based chalcone derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[13][14]

  • Apoptosis Induction: These molecules can trigger programmed cell death (apoptosis) in cancer cells, a critical mechanism for eliminating malignant cells.[6][13]

  • Antiproliferative Effects: Studies on HL60 promyelocytic leukemia cells show that the attachment of a furan ring to the chalcone A-ring can significantly enhance antiproliferative activity compared to non-furan analogues.[3]

Anti-inflammatory Activity

The α,β-unsaturated carbonyl moiety is a key structural feature responsible for the anti-inflammatory activity of chalcones.[2] Furan-based derivatives have shown promising results in various inflammatory models.

Mechanism of Action:

  • Inhibition of Inflammatory Mediators: A synthesized chalcone derivative, (E)-3-(4-(dimethylamino)phenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, was shown to reduce the expression of pro-inflammatory genes like TNF-α, IL-1β, and IL-6 in a zebrafish model of intestinal inflammation.[15]

  • Modulation of Cellular Pathways: Other derivatives have been found to inhibit the fMLP-stimulated superoxide formation in neutrophils by preventing an increase in cellular Ca²⁺ levels.[16]

  • Antioxidant Effects: Many of these compounds also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress, which is closely linked to inflammation.[3][15]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for designing more potent and selective drugs. For this compound derivatives, several key SAR principles have been identified.

  • Role of the Furan Ring: The presence and position of the furan ring are critical. Fusing a furan ring to the A-ring of a chalcone was shown to enhance antiproliferative activity more than twofold compared to a simple dihydroxychalcone.[3]

  • Impact of Substituents:

    • Antimicrobial Activity: The presence of a para-nitro substituent on an aryl group attached to the furan ring was found to be important for activity against E. faecalis and C. albicans.[10]

    • Anti-inflammatory Activity: Electron-withdrawing groups (e.g., -F, -Cl) on the chalcone moiety can increase anti-inflammatory effects.[2]

  • Molecular Geometry: The overall shape of the molecule influences its interaction with biological targets. For furan-fused chalcones, a "bent" molecular shape, often enforced by intramolecular hydrogen bonding, was associated with enhanced antiproliferative activity compared to more "linear" isomers.[3]

SAR Core This compound Scaffold A_Ring A-Ring (Phenyl) Core->A_Ring B_Ring B-Ring (Furan) Core->B_Ring Bridge Enone Bridge (-CO-CH=CH-) Core->Bridge Sub_A Substituents (e.g., -F, -Cl) A_Ring->Sub_A EWG Sub_B Substituents (e.g., -NO₂) B_Ring->Sub_B EWG Activity_Anticancer Anticancer Activity B_Ring->Activity_Anticancer Activity_AntiInflam Anti-inflammatory Activity Bridge->Activity_AntiInflam Sub_A->Activity_AntiInflam Activity_Antimicrobial Antimicrobial Activity Sub_B->Activity_Antimicrobial

Caption: Key Structure-Activity Relationships (SAR) for Derivatives.

Applications Beyond Medicine

While the primary focus has been on pharmacological applications, the unique conjugated structure of this compound makes it valuable in material science.[1]

  • Organic Photovoltaics: It has been explored as a building block for organic photovoltaic materials, which convert light into electricity.[1]

  • Polymer Chemistry: The presence of both an acryl and a furyl group makes it a useful monomer in the synthesis of polymers with specific properties like thermal stability or electrical conductivity.[1]

Conclusion and Future Perspectives

constitute a class of compounds with immense scientific and therapeutic interest. The synthetic accessibility via the robust Claisen-Schmidt condensation allows for extensive structural diversification, enabling fine-tuning of their biological and physical properties. The compelling data on their antimicrobial, anticancer, and anti-inflammatory activities underscore their potential as lead compounds in drug development.

Future research should focus on several key areas:

  • Mechanism Elucidation: Deeper investigation into the precise molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action.

  • Pharmacokinetic Profiling: Systematic evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-likeness.

  • Toxicity Studies: While biologically active, the furan ring can sometimes be metabolized to toxic intermediates.[6] Therefore, comprehensive toxicological assessments are essential for any potential therapeutic agent.

  • Expansion of Chemical Space: Synthesis of novel analogues, including those with different heterocyclic rings or more complex substitution patterns, to further explore the structure-activity landscape and identify candidates with enhanced potency and selectivity.

References

  • Aksenov, N., et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health (NIH). [Link]

  • Various Authors. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. [Link]

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  • Li, Y., et al. (n.d.). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health (NIH). [Link]

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  • Levent, S., et al. (n.d.). Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Bentham Science Publisher. [Link]

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  • Iwashita, K., et al. (n.d.). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. [Link]

  • Nayak, V., et al. (n.d.). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. [Link]

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  • Dineshkumar, K., et al. (2023, October 15). Furan based synthetic chalcone derivative functions against gut inflammation and oxidative stress demonstrated in in-vivo zebrafish model. PubMed. [Link]

  • Various Authors. (n.d.). Synthesis and biological activity of flavanone derivatives. ResearchGate. [Link]

  • Liu, Y. L., et al. (n.d.). Synthesis and biological activity of flavanone derivatives. PubMed. [Link]

  • de Mello, T. F., et al. (2022, November 4). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. PubMed. [Link]

  • Various Authors. (n.d.). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. ResearchGate. [Link]

  • Calin, M., et al. (n.d.). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. MDPI. [Link]

  • Li, Y., et al. (n.d.). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Publishing. [Link]

  • Aksenov, N., et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

  • Various Authors. (n.d.). Synthesis of Novel Furan-Based Chalcone Derivatives As Anti-Tuberculosis Agents: In Vitro, Cytotoxicity Assessment and In Silico. Taylor & Francis. [Link]

  • Various Authors. (n.d.). (PDF) Reactions and Antimicrobial activity of (3-(3-(4-Methoxyphenyl)acryloyl)-2H-Chromen-2-one. ResearchGate. [Link]

  • Calin, M., et al. (2023, December 15). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. PubMed. [Link]

  • Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry. YouTube. [Link]

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  • Various Authors. (n.d.). Synthesis and biological evaluation of fentanyl acrylic derivatives. ResearchGate. [Link]

  • Various Authors. (2015, December 19). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. [Link]

  • Various Authors. (n.d.). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). ResearchGate. [Link]

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Physical characteristics of 3-(2-Furyl)acrylophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Characteristics of 3-(2-Furyl)acrylophenone

Foreword: The Chalcone Core in Modern Research

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical resource on the physical characteristics of this compound. This molecule, a member of the chalcone family, represents a privileged scaffold in medicinal chemistry. Chalcones, characterized by an α,β-unsaturated ketone linking two aromatic rings, are not merely synthetic curiosities; they are foundational components of many biologically active compounds, including flavonoids and isoflavonoids.[1] A profound understanding of the physical properties of a lead compound like this compound is not an academic exercise—it is the bedrock upon which successful drug development is built. Properties such as solubility, crystal structure, and spectroscopic profile directly influence a molecule's pharmacokinetics, formulation stability, and ultimately, its therapeutic efficacy. This document is structured to provide not just the data, but the scientific rationale behind its measurement and its critical importance in the laboratory and clinical settings.

Core Physicochemical Properties

This compound is a yellow crystalline solid at standard conditions.[2] Its fundamental properties, essential for identification, purity assessment, and formulation development, are summarized below.

PropertyValueSource(s)
IUPAC Name (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one[3]
Synonyms Furfurylideneacetophenone[3]
CAS Number 717-21-5[2]
Molecular Formula C₁₃H₁₀O₂[2]
Molecular Weight 198.22 g/mol [3]
Physical State Yellow Crystalline Solid[2]
Melting Point 47 °C[2]
Boiling Point 333.3 °C (at 760 mmHg)[2]
Density ~1.1 g/cm³[2]

Structural and Crystallographic Analysis

The precise three-dimensional arrangement of atoms dictates a molecule's ability to interact with biological targets. X-ray crystallography has confirmed that this compound adopts a stable (E)-configuration about the C=C double bond.[3] This stereochemistry is crucial as the geometric shape of the molecule is a key determinant of its biological activity.

The molecule is composed of a furan ring and a phenyl ring bridged by the propenone system. These two aromatic rings are not perfectly coplanar; they are inclined to one another by approximately 24.07°.[3] This slight twist is a balance between the stabilizing effects of extended π-conjugation across the molecule and the steric hindrance between the rings. In the solid state, the crystal packing is stabilized by a network of weak C—H⋯O and C—H⋯π intermolecular interactions, which influence properties like melting point and solubility.[3]

Caption: 2D representation of this compound structure.

Spectroscopic Profile: A Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and purity. Each technique probes different aspects of the molecular structure, and together they create a comprehensive fingerprint.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and identifying characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak is observed at a mass-to-charge ratio (m/z) of 198 , corresponding to the molecular weight of the compound (C₁₃H₁₀O₂).

  • Key Fragments: The fragmentation is characteristic of chalcones. The most stable and abundant fragment ion appears at m/z 105 , which corresponds to the benzoyl cation [C₆H₅CO]⁺. Another significant peak at m/z 77 represents the phenyl cation [C₆H₅]⁺, formed by the loss of a carbonyl group from the benzoyl cation.

G parent [C₁₃H₁₀O₂]⁺˙ m/z = 198 (Molecular Ion) frag1 [C₆H₅CO]⁺ m/z = 105 (Benzoyl Cation) parent->frag1 - C₄H₃O-CH=CH frag2 [C₆H₅]⁺ m/z = 77 (Phenyl Cation) frag1->frag2 - CO G cluster_0 Synthesis & Purification cluster_1 Characterization & Analysis cluster_2 Spectroscopic Techniques Syn Claisen-Schmidt Condensation Pur Recrystallization Syn->Pur Crude Product MP Melting Point (Purity Check) Pur->MP Pure Solid Spec Spectroscopy (Structural ID) Pur->Spec Pure Solid Sol Solubility (Formulation Data) Pur->Sol Pure Solid IR FT-IR Spec->IR NMR ¹H & ¹³C NMR Spec->NMR MS Mass Spec Spec->MS UV UV-Vis Spec->UV

Caption: Workflow for the characterization of this compound.

Protocol 1: Melting Point Determination
  • Objective: To determine the melting range of the solid, which serves as a crucial indicator of purity. Pure crystalline compounds exhibit a sharp melting point (range < 1°C), whereas impurities typically depress and broaden the melting range. [4]* Methodology:

    • Sample Preparation: Finely crush a small amount (2-3 mg) of the dry crystalline this compound on a watch glass.

    • Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (1-2 mm height) of the sample into the closed end.

    • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

    • Measurement:

      • Heat the sample rapidly to about 15-20°C below the expected melting point (47°C).

      • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

      • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.

  • Causality: A slow heating rate near the melting point is essential for accuracy. If heated too quickly, the temperature reading on the thermometer will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

Protocol 2: Spectroscopic Analysis
  • Objective: To confirm the chemical structure and identity of the compound.

  • Methodology - Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation (Thin Solid Film): Dissolve a few milligrams of the solid in a minimal amount of a volatile solvent (e.g., dichloromethane) in a small vial. [5]Place one drop of this solution onto the surface of a salt (NaCl or KBr) plate and allow the solvent to fully evaporate, leaving a thin film of the compound. [5] 2. Background Scan: Place the clean, empty salt plate in the spectrometer and run a background scan. This is critical to subtract the absorbance from atmospheric CO₂ and H₂O, as well as the plate itself.

    • Sample Scan: Place the sample-coated plate in the spectrometer and acquire the spectrum.

  • Causality: The thin film method is chosen for its simplicity and avoidance of interfering peaks from mulling agents like Nujol. [6]

  • Methodology - Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [7] 3. Analysis: Cap the tube, place it in the NMR spectrometer, and acquire the ¹H and ¹³C spectra.

  • Causality: A deuterated solvent is mandatory. It is invisible in the ¹H NMR spectrum (except for a small residual peak) and provides the deuterium signal required for the instrument's field-frequency lock. Filtering removes any particulate matter that can degrade the magnetic field homogeneity and, consequently, the spectral resolution.

  • Methodology - UV-Visible (UV-Vis) Spectroscopy:

    • Sample Preparation: Prepare a stock solution of known concentration by accurately weighing a small amount of the compound and dissolving it in a UV-transparent solvent (e.g., ethanol or cyclohexane). Prepare a series of dilutions from this stock solution.

    • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank").

    • Sample Measurement: Rinse and fill the cuvette with the most dilute sample solution. Place it in the spectrophotometer and scan across a range (e.g., 200-500 nm) to find the wavelength of maximum absorbance (λmax).

    • Quantitative Analysis (Optional): Measure the absorbance of all prepared dilutions at the determined λmax. Plot absorbance vs. concentration to generate a calibration curve according to the Beer-Lambert law.

  • Causality: Quartz cuvettes are used because glass absorbs strongly in the UV region below ~340 nm. A blank measurement is essential to correct for any absorbance from the solvent and the cuvette itself, ensuring the measured absorbance is solely due to the analyte.

References

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  • Vázquez-Vuelvas, O. F., et al. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(2), 161-164. Available from: [Link]

  • Vázquez-Vuelvas, O. F., et al. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. ResearchGate. Available from: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). National Institutes of Health. Available from: [Link]

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  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. Available from: [Link]

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  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. Available from: [Link]

  • NMR Sample Preparation. Western University. Available from: [Link]

  • How To Run IR Spectroscopy? - Chemistry For Everyone. (2025, January 25). YouTube. Available from: [Link]

  • Melting point determination. SSERC. Available from: [Link]

  • Melting Point Determination / General Tests. Available from: [Link]

  • NMR Sample Preparation. Available from: [Link]

  • Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. (2015, August 24). JoVE. Available from: [Link]

  • Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches. National Institutes of Health. Available from: [Link]

  • INFRARED SPECTROSCOPY (IR). Available from: [Link]

  • Carrying out a melting point determination. (2016, June 7). YouTube. Available from: [Link]

  • NMR Sample Preparation. Iowa State University. Available from: [Link]

  • UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Available from: [Link]

  • The UV-Vis absorption spectra of III in different solvents. ResearchGate. Available from: [Link]

  • 4-(2-Furanyl)-3-buten-2-one. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • UV-vis spectra of 2, 3 and 4 in THF. ResearchGate. Available from: [Link]

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Methodological & Application

1H NMR and 13C NMR analysis of 3-(2-Furyl)acrylophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quality Control of 3-(2-Furyl)acrylophenone via High-Resolution NMR

Executive Summary

This guide details the nuclear magnetic resonance (NMR) analysis of This compound (also known as (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one). This compound represents a critical scaffold in medicinal chemistry, belonging to the chalcone family, known for anti-inflammatory, anticancer, and antibacterial properties.

The furan-chalcone structure presents unique spectroscopic challenges, specifically the overlap of vinylic protons with aromatic signals and the distinct coupling patterns of the heteroaromatic furan ring. This protocol provides a self-validating workflow for unambiguous assignment, utilizing scalar coupling constants (


) to confirm the trans (

) geometry and chemical shift logic to distinguish the furan ring from the benzenoid system.

Chemical Context & Synthesis Overview

To understand the impurity profile often seen in NMR, one must understand the synthesis. This compound is typically synthesized via Claisen-Schmidt condensation of acetophenone and furfural in the presence of a base (NaOH).

  • Target Molecule: (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one[1]

  • Common Impurities:

    • Unreacted Acetophenone (Singlet methyl at

      
       ppm).
      
    • Unreacted Furfural (Aldehyde proton at

      
       ppm).
      
    • Aldol Intermediate (

      
      -hydroxy ketone, if dehydration is incomplete).
      
    • Cis (

      
      ) isomer (trace, often photo-induced).
      

Experimental Protocol

Sample Preparation
  • Solvent Selection: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Rationale:

      
       provides excellent solubility for chalcones and prevents the exchange of labile protons (though none are present in the pure product, it aids in detecting moisture/impurity exchange).
      
  • Concentration:

    • 1H NMR:

      
       of sample in 
      
      
      
      solvent.
    • 13C NMR:

      
       of sample (to ensure adequate S/N ratio for quaternary carbons).
      
  • Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400/500 MHz Instrument)
Parameter1H NMR (Proton)13C NMR (Carbon)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12-15 ppm (offset 6 ppm)220-240 ppm (offset 100 ppm)
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 - 4.0 sec (Crucial for C=O integration)
Scans (NS) 16 - 64512 - 1024
Temperature 298 K (25°C)298 K (25°C)

Data Analysis & Interpretation

1H NMR Assignment Strategy

The 1H NMR spectrum is characterized by three distinct regions: the furan ring (heteroaromatic), the vinyl linker (


-unsaturated), and the phenyl ring.

Diagnostic Signals:

  • Vinylic Protons (The "Chalcone" Signature):

    • Look for two doublets with a large coupling constant (

      
      ).
      
    • H-

      
        (closer to furan): Typically more deshielded (
      
      
      
      ppm) due to resonance with the carbonyl and the furan ring.
    • H-

      
        (closer to carbonyl): Upfield relative to H-
      
      
      
      (
      
      
      ppm), often overlapping with phenyl protons.
    • Validation:

      
       confirms the (E)-trans geometry. 
      
      
      
      would indicate the (Z)-cis isomer.
  • Furan Protons:

    • H-5' (Furan): Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       ppm).[2][3] Most deshielded furan proton due to oxygen proximity.
      
    • H-3' (Furan): Doublet (

      
       ppm).
      
    • H-4' (Furan): Doublet of doublets (dd) or multiplet (

      
       ppm). This is the most shielded aromatic signal.
      
  • Phenyl Protons:

    • H-2,6 (Ortho): Multiplet (

      
       ppm).[3] Strongly deshielded by the magnetic anisotropy of the adjacent carbonyl group.
      
    • H-3,4,5 (Meta/Para): Multiplet (

      
       ppm).[3]
      

Table 1: 1H NMR Chemical Shift Data (


, 400 MHz) 
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-2, 6 (Ph)

Multiplet (m)-Ortho to C=O (Anisotropic deshielding)
H-


Doublet (d)

Vinyl proton,

to C=O, trans geometry
H-5' (Fur)

Doublet (d)


to Oxygen in furan ring
H-3,4,5 (Ph)

Multiplet (m)-Meta/Para protons (overlap with H-

)
H-


Doublet (d)

Vinyl proton,

to C=O (often obscured)
H-3' (Fur)

Doublet (d)


to Oxygen, adjacent to alkene
H-4' (Fur)

dd


to Oxygen, most shielded
13C NMR Assignment Strategy

The Carbon-13 spectrum provides the backbone verification. The key is distinguishing the carbonyl carbon and the quaternary carbons of the furan and phenyl rings.

Table 2: 13C NMR Chemical Shift Data (


, 100 MHz) 
PositionShift (

, ppm)
Carbon TypeNotes
C=O

QuaternaryKetone carbonyl (most deshielded)
C-2' (Fur)

QuaternaryFuran ipso carbon (attached to alkene)
C-5' (Fur)

CHFuran

-carbon (next to Oxygen)
C-Ipso (Ph)

QuaternaryPhenyl ring attachment point
C-


CHAlkene

-carbon
C-Para (Ph)

CHPara position of phenyl ring
C-Ortho (Ph)

CHHigh intensity signal (2 carbons)
C-Meta (Ph)

CHHigh intensity signal (2 carbons)
C-


CHAlkene

-carbon (shielded by resonance)
C-3' (Fur)

CHFuran

-carbon
C-4' (Fur)

CHFuran

-carbon

Visualization: Analysis Workflows

Diagram 1: NMR Analysis Pipeline

This flowchart illustrates the logical process for confirming the structure, starting from the raw spectrum to final assignment.

NMR_Analysis_Pipeline Start Raw 1H NMR Spectrum Check_Aldehyde Check 9.5-10 ppm (Aldehyde Impurity?) Start->Check_Aldehyde Check_Aliphatic Check 2.0-3.0 ppm (Acetophenone Impurity?) Start->Check_Aliphatic Analyze_Vinyl Analyze 7.4-7.7 ppm region Identify Doublets Start->Analyze_Vinyl Final Structure Confirmed (E)-3-(2-Furyl)acrylophenone Check_Aldehyde->Final Absent Check_Aliphatic->Final Absent Calc_J Calculate J-coupling (Hz) Analyze_Vinyl->Calc_J Geometry Geometry Assignment Calc_J->Geometry J = 15-16 Hz (Trans) Calc_J->Geometry J = 10-12 Hz (Cis) Furan_Check Furan Pattern Check (3 signals: 6.5, 6.7, 7.5 ppm) Geometry->Furan_Check Furan_Check->Final

Caption: Logical decision tree for the structural verification of this compound using 1H NMR markers.

Diagram 2: Structural Connectivity (HMBC/COSY)

A simplified representation of the key correlations observed in 2D NMR (COSY and HMBC) which validate the connectivity between the rings and the linker.

Connectivity Ph_Ortho Ph-Ortho (H) 8.0 ppm Carbonyl C=O 190 ppm Ph_Ortho->Carbonyl HMBC (3J) H_Alpha H-Alpha 7.48 ppm H_Alpha->Carbonyl HMBC (2J) H_Beta H-Beta 7.65 ppm H_Alpha->H_Beta COSY (J=15Hz) H_Beta->Carbonyl HMBC (3J) Furan_C2 Furan C2 151 ppm H_Beta->Furan_C2 HMBC (2J) Furan_H3 Furan H3 6.7 ppm Furan_H3->Furan_C2 HMBC

Caption: Key HMBC (Red) and COSY (Blue) correlations establishing the linkage between Phenyl, Enone, and Furan moieties.

Troubleshooting & Validation

  • Issue: Overlapping Signals.

    • Context: The H-

      
       proton often overlaps with the phenyl meta/para protons around 7.4-7.5 ppm.
      
    • Solution: Use HSQC (Heteronuclear Single Quantum Coherence) . The phenyl protons will correlate to carbons at

      
       ppm, while the H-
      
      
      
      alkene proton will correlate to the carbon at
      
      
      ppm. This resolves the overlap instantly.
  • Issue: "Missing" Quaternary Carbons.

    • Context: The Carbonyl (190 ppm) and Furan C-2 (151 ppm) often have low intensity due to long relaxation times (

      
      ).
      
    • Solution: Increase the Relaxation Delay (D1) to 3-5 seconds or increase the number of scans (NS).

References

  • PubChem. (2025).[4][5] (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one | C13H10O2.[4] National Library of Medicine.[4] [Link]

  • Talaq, M. A., et al. (2021).[6] New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446-464. [Link]

  • Uğurlu, G. (2021). Conformational and Vibrational Analysis of Chalcone (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one by Density Functional Theory. Caucasian Journal of Science. [Link]

  • Royal Society of Chemistry. (2025). Supporting Information: Synthesis and NMR characterization of chalcones. RSC Advances. [Link]

Sources

Application Notes and Protocols for 3-(2-Furyl)acrylophenone in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Date: February 4, 2026

Abstract

This document provides a comprehensive technical guide on the application of 3-(2-Furyl)acrylophenone, a chalcone derivative, in the field of organic photovoltaics (OPVs). It is designed to furnish researchers and professionals with detailed protocols for the synthesis, purification, and characterization of this compound, along with its integration into organic solar cell devices. The guide delves into the scientific rationale behind its use, drawing parallels with similar compounds, and offers insights into the expected performance and characterization of resulting photovoltaic devices. While specific performance data for the parent this compound in OPVs is emerging, this guide establishes a foundational understanding based on the well-documented properties of chalcones and furan-containing organic semiconductors.

Introduction: The Potential of Furan-Based Chalcones in Organic Photovoltaics

Organic photovoltaics (OPVs) represent a promising frontier in renewable energy, offering advantages such as low-cost fabrication, mechanical flexibility, and tunable material properties[1]. The heart of an OPV device is the photoactive layer, typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material[2]. The search for novel, efficient, and stable organic materials for these layers is a primary focus of current research.

This compound, a member of the chalcone family of compounds, presents an intriguing molecular architecture for OPV applications. Chalcones are α,β-unsaturated ketones that can be synthesized with relative ease through the Claisen-Schmidt condensation[3]. Their conjugated structure allows for delocalization of π-electrons, a key requirement for organic semiconductor materials. The incorporation of a furan ring, a five-membered aromatic heterocycle, is of particular interest. Furan-based polymers have demonstrated promising electronic properties, including favorable frontier molecular orbital levels and a high degree of aromaticity[4].

The structure of this compound, with its donor-π-acceptor (D-π-A) character, suggests its potential as either an electron donor or a non-fullerene acceptor (NFA) in OPV devices. The furan moiety can act as an electron-rich donor, while the acrylophenone system possesses electron-withdrawing characteristics. This inherent electronic asymmetry is a desirable feature for facilitating charge separation at the donor-acceptor interface within the solar cell.

This guide will provide detailed methodologies to explore the potential of this compound in OPV research, from its fundamental synthesis to the fabrication and characterization of photovoltaic devices.

Synthesis and Purification of this compound

The synthesis of this compound is most commonly achieved via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an aldehyde (furfural) with a ketone (acetophenone)[3][5]. The purity of the final compound is paramount for its application in organic electronics, as impurities can act as charge traps and significantly degrade device performance.

Synthesis Protocol: Claisen-Schmidt Condensation

This protocol outlines a standard laboratory-scale synthesis of this compound.

Materials:

  • Furfural (freshly distilled)

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

  • Cool the flask in an ice bath and add an aqueous solution of sodium hydroxide (40% w/v) dropwise with vigorous stirring.

  • To this cooled solution, add freshly distilled furfural (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2-3 hours, and then allow it to stir at room temperature for an additional 24 hours[6].

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 1 M HCl to neutralize the excess NaOH.

  • A yellow solid precipitate of this compound will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel, and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at a low temperature (e.g., 40 °C).

Causality of Experimental Choices:

  • Freshly distilled furfural: Furfural can oxidize upon storage, and impurities can lead to side reactions and a lower yield of the desired product.

  • Low temperature: The initial low temperature controls the rate of the condensation reaction and minimizes side reactions, such as the self-condensation of acetophenone.

  • Vigorous stirring: Ensures proper mixing of the reactants and catalyst, leading to a higher reaction rate and yield.

  • Neutralization: The addition of HCl quenches the reaction by neutralizing the NaOH catalyst and protonating the enolate intermediate.

Purification Protocol for High-Purity Material

For applications in organic electronics, the synthesized chalcone must be of high purity (>99.5%).

Materials:

  • Crude this compound

  • Ethanol or Methanol

  • Activated carbon

  • Hot plate with magnetic stirring

  • Erlenmeyer flask

  • Filter paper

Procedure:

  • Recrystallization:

    • Place the crude, dried this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol or methanol to dissolve the solid completely.

    • If the solution is colored, add a small amount of activated carbon to adsorb colored impurities and heat the solution gently for a few minutes.

    • Hot-filter the solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Repeat the recrystallization process until a product of desired purity is obtained.

  • Drying:

    • Dry the purified crystals under high vacuum for at least 24 hours to remove any residual solvent.

Self-Validating System:

  • The purity of the final product should be verified by multiple analytical techniques as described in the next section. The melting point of the purified compound should be sharp and consistent with literature values.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and relevant electronic properties of the synthesized material.

Structural and Purity Analysis
Technique Purpose Expected Results
¹H and ¹³C NMR Spectroscopy To confirm the molecular structure and assess purity.The spectra should show the characteristic peaks for the furan, phenyl, and acrylophenone moieties, with chemical shifts and coupling constants consistent with the structure of this compound. The absence of impurity peaks is critical.
FT-IR Spectroscopy To identify the functional groups present.The spectrum should exhibit characteristic absorption bands for the C=O (carbonyl) group, C=C (alkene) bond, and the aromatic C-H and C=C bonds of the furan and phenyl rings.
Mass Spectrometry To determine the molecular weight and confirm the molecular formula.The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₁₃H₁₀O₂.
Elemental Analysis To determine the elemental composition.The experimentally determined percentages of Carbon, Hydrogen, and Oxygen should be in close agreement with the calculated values.
Photophysical and Electrochemical Properties

These properties are crucial for understanding the potential performance of the material in an OPV device.

Technique Parameter Determined Significance in OPVs
UV-Visible Spectroscopy Absorption spectrum, optical bandgap (Egopt)Determines the wavelength range of light the material can absorb. A broad absorption spectrum is desirable for solar cells.
Photoluminescence Spectroscopy Emission spectrumProvides information about the radiative recombination of excitons.
Cyclic Voltammetry (CV) HOMO and LUMO energy levelsThe energy levels of the donor and acceptor materials determine the open-circuit voltage (Voc) of the solar cell and the driving force for charge separation.

Experimental Protocol for UV-Visible Spectroscopy:

  • Prepare a dilute solution of purified this compound in a suitable solvent (e.g., chloroform, dichloromethane).

  • Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

  • The optical bandgap can be estimated from the onset of the absorption edge using the Tauc plot method.

Experimental Protocol for Cyclic Voltammetry:

  • Dissolve the purified compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Use a standard three-electrode setup (working, reference, and counter electrodes).

  • Record the cyclic voltammogram and determine the onset oxidation and reduction potentials.

  • The HOMO and LUMO energy levels can be estimated from these potentials relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Fabrication of Organic Photovoltaic Devices

This section provides a general protocol for fabricating a bulk heterojunction organic solar cell. This compound can be explored as either the electron donor or acceptor component in the active layer.

Device Architecture

A conventional device architecture is described below:

Glass/ITO/PEDOT:PSS/Active Layer/Ca/Al

  • Glass/ITO: Indium Tin Oxide coated glass serves as the transparent anode.

  • PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate acts as a hole transport layer (HTL).

  • Active Layer: A blend of the electron donor and electron acceptor (e.g., this compound blended with a fullerene derivative like PC₆₁BM or a non-fullerene acceptor).

  • Ca/Al: A low work function metal (Calcium) as the electron transport layer (ETL) and a more stable metal (Aluminum) as the cathode.

Fabrication Protocol

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • PEDOT:PSS aqueous dispersion

  • This compound

  • Electron donor or acceptor material (e.g., PC₆₁BM)

  • High-purity organic solvents (e.g., chlorobenzene, chloroform)

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Step-by-Step Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates.

    • Anneal the substrates on a hotplate (e.g., at 150 °C for 15 minutes) to remove residual water.

  • Active Layer Deposition:

    • Prepare a solution of the active layer blend (e.g., this compound:PC₆₁BM in a specific weight ratio) in a suitable organic solvent.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer inside a glovebox.

    • Anneal the film as required to optimize the morphology.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a thin layer of Calcium followed by a thicker layer of Aluminum through a shadow mask to define the device area.

Diagram of the OPV Fabrication Workflow:

OPV_Fabrication cluster_prep Substrate Preparation cluster_layers Layer Deposition (in Glovebox) cluster_cathode Cathode Deposition ITO_Cleaning ITO Substrate Cleaning (Ultrasonication, UV-Ozone) PEDOT_Deposition Spin-coat PEDOT:PSS (HTL) ITO_Cleaning->PEDOT_Deposition Transfer to Glovebox Active_Layer Spin-coat Active Layer (Donor:Acceptor Blend) PEDOT_Deposition->Active_Layer Anneal Cathode_Evaporation Thermal Evaporation of Ca/Al Cathode Active_Layer->Cathode_Evaporation Transfer to Evaporator Final_Device Final OPV Device Cathode_Evaporation->Final_Device Complete

Caption: Workflow for the fabrication of a bulk heterojunction organic solar cell.

Device Characterization and Performance Metrics

After fabrication, the performance of the OPV devices must be characterized under standard testing conditions.

Current-Voltage (J-V) Characteristics

The J-V curve is the most important characteristic of a solar cell.

Experimental Protocol:

  • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum).

  • Measure the current density as a function of the applied voltage using a source measure unit.

  • From the J-V curve, extract the key performance parameters.

Key Performance Metrics:

Parameter Symbol Description
Open-Circuit Voltage VocThe maximum voltage available from a solar cell, which occurs at zero current.
Short-Circuit Current Density JscThe current density through the solar cell when the voltage across it is zero.
Fill Factor FFA measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.
Power Conversion Efficiency PCE (η)The ratio of the maximum power output of the solar cell to the incident light power. It is calculated as: η = (Voc × Jsc × FF) / Pin
External Quantum Efficiency (EQE)

EQE measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy.

Experimental Protocol:

  • Use a monochromatic light source and a lock-in amplifier.

  • Measure the short-circuit current generated at different wavelengths of light.

  • The EQE spectrum provides insights into which parts of the solar spectrum are being effectively converted to electricity and can be used to confirm the Jsc value obtained from the J-V measurement.

Expected Performance and Causality

While specific, peer-reviewed data for OPV devices utilizing solely this compound is not yet widely available, we can infer potential performance based on related compounds. For instance, fluorinated chalcone derivatives have been used as sensitizers in dye-sensitized solar cells (DSSCs), a related photovoltaic technology, and have shown modest power conversion efficiencies[7]. The efficiency of these devices was found to be influenced by the electronegativity and intermolecular interactions of the chalcone derivatives[7].

It is anticipated that the performance of an OPV device incorporating this compound will be highly dependent on:

  • Energy Level Alignment: The HOMO and LUMO energy levels of this compound relative to its partner material in the active layer will be a critical determinant of the Voc and the efficiency of charge separation.

  • Morphology of the Active Layer: The nanoscale phase separation between the donor and acceptor domains is crucial for efficient exciton dissociation and charge transport. The processing conditions (solvent, annealing temperature, etc.) will need to be optimized to achieve a favorable morphology.

  • Charge Carrier Mobility: The ability of electrons and holes to move through the respective materials to the electrodes will influence the Jsc and FF.

Conclusion and Future Outlook

This compound presents a promising and synthetically accessible platform for the development of new materials for organic photovoltaics. Its inherent electronic structure and the known favorable properties of its constituent furan and chalcone moieties make it a compelling candidate for further investigation. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize, purify, and characterize this compound, and to fabricate and test its performance in organic solar cells.

Future work should focus on systematically evaluating the performance of this compound in combination with various donor and acceptor materials, and on exploring the potential of its derivatives with tailored electronic and physical properties to further enhance the efficiency and stability of organic photovoltaic devices.

References

  • Amar Equipment. (n.d.). Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. Retrieved from [Link]

  • Building an Organic Solar Cell: Fundamental Procedures for Device Fabric
  • Claisen–Schmidt condensation of furfural and acetophenone. Reaction... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Photovoltaic Performance of Sensitizers for Organic Solar Cells Containing Fluorinated Chalcones with Different Halogen Substituents. (2021). Molecules, 26(21), 6688.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2017). International Journal of ChemTech Research, 10(9), 839-845.
  • Building an Organic Solar Cell: Fundamental Procedures for Device Fabric
  • Fabrication of Organic Bulk Heterojunction Solar Cells by Screenprinting - ResearchGate. (n.d.). Retrieved from [Link]

  • The Photovoltaic Performance of Sensitizers for Organic Solar Cells Containing Fluorinated Chalcones with Different Halogen Substituents - MDPI. (2021). Retrieved from [Link]

  • Organic photovoltaics: material synthesis and characterization, device engineering, device physics and upscaling | EMRS. (n.d.). Retrieved from [Link]

  • Surface photovoltage characterization of organic photovoltaic devices - AIP Publishing. (2013). Retrieved from [Link]

  • Organic Solar Cells Achieve Longevity and High Efficiency - Technology Networks. (2025). Retrieved from [Link]

  • Critical Progress of Polymer Solar Cells with a Power Conversion Efficiency over 18%. (2021).
  • Nonfullerene Tandem Organic Solar Cells With High Performance of 14.11 - PubMed. (2018). Retrieved from [Link]

  • Sustainable Energy Conversion via Organic Photovoltaics: Material Selection and Evaluation - E3S Web of Conferences. (2023). Retrieved from [Link]

  • Furan-containing conjugated polymers for organic solar cells | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Enhanced power-conversion efficiency in polymer solar cells using an inverted device structure - 1-Material. (n.d.). Retrieved from [Link]

  • Solution-Processed Organic Solar Cells with Power Conversion Efficiencies of 2.5% using Benzothiadiazole/Imide-Based Acceptors - Stanford University. (2011). Retrieved from [Link]

  • Organic solar cells based on non-fullerene acceptors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells - Frontiers. (2024). Retrieved from [Link]

  • The Crystallinity Control of Polymer Donor Materials for High-Performance Organic Solar Cells - Frontiers. (2019). Retrieved from [Link]

  • Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. (2024). Macromolecules.
  • CHAPTER 2: Bulk Heterojunction Organic Solar Cells: Working Principles and Power Conversion Efficiencies - Books. (n.d.). Retrieved from [Link]

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Application Notes & Protocols: Polymerization of 3-(2-Furyl)acrylophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Furan-Containing Poly(acrylophenones)

3-(2-Furyl)acrylophenone, a derivative of chalcone, stands at the intersection of renewable materials science and advanced polymer chemistry. The incorporation of the furan moiety, derivable from biomass, offers a sustainable alternative to traditional petroleum-based monomers.[1] The resulting polymers, poly(this compound)s, are of significant interest to the drug development community. The chalcone backbone is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] By transforming these bioactive molecules into polymeric structures, researchers can develop novel drug delivery systems, controlled-release formulations, and advanced biomaterials.

These polymers are characterized by a unique combination of a reactive α,β-unsaturated ketone system and the versatile furan ring. This structure allows for polymerization through several distinct mechanisms, offering a rich platform for tailoring material properties. This guide provides a comprehensive overview of the primary polymerization strategies for this compound derivatives, complete with detailed protocols, mechanistic insights, and characterization guidelines.

Part 1: Monomer Synthesis via Claisen-Schmidt Condensation

The synthesis of this compound derivatives is typically achieved through a Claisen-Schmidt condensation reaction. This robust and high-yielding reaction involves the base-catalyzed condensation of a substituted acetophenone with 2-furaldehyde.

Protocol 1: Synthesis of this compound

Materials:

  • Acetophenone

  • 2-Furaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Glacial acetic acid

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (e.g., 0.1 mol) and 2-furaldehyde (e.g., 0.1 mol) in ethanol (100 mL).

  • In a separate beaker, prepare a 10% (w/v) aqueous solution of NaOH.

  • Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants at room temperature. The addition should take approximately 30 minutes.

  • A color change to yellow or orange and the formation of a precipitate indicate the progress of the reaction.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute glacial acetic acid to a pH of ~6-7.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure crystalline this compound.

  • Dry the purified product in a vacuum oven at 40-50 °C.

Characterization:

  • FT-IR (cm⁻¹): ~1650-1670 (C=O stretching of α,β-unsaturated ketone), ~1580-1600 (C=C stretching), ~3100 (C-H stretching of furan ring).

  • ¹H-NMR (CDCl₃, δ ppm): Signals corresponding to the phenyl, furan, and vinyl protons.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized monomer.

Part 2: Polymerization Methodologies

The vinyl group of this compound allows for polymerization through various chain-growth mechanisms. The choice of method will significantly impact the polymer's molecular weight, architecture, and properties.

Radical Polymerization

Radical polymerization is a versatile method for polymerizing vinyl monomers.[4][5] For vinyl ketones, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) are particularly effective in producing well-defined polymers with low polydispersity.[6][7][8][9]

Rationale for Experimental Choices:

  • Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a convenient rate at moderate temperatures (60-80 °C), providing a steady source of radicals.

  • RAFT Agent: A trithiocarbonate-based RAFT agent is chosen for its effectiveness in controlling the polymerization of vinyl ketones.[6]

  • Solvent (1,4-Dioxane): A non-reactive solvent that solubilizes both the monomer and the resulting polymer is essential for solution polymerization.[10]

Materials:

  • This compound (monomer)

  • (S)-1-dodecyl-(S')-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • In a Schlenk flask, dissolve the this compound monomer, RAFT agent, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] would be 100:1:0.2.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Immerse the sealed flask in a preheated oil bath at 70-75 °C and stir for the desired reaction time (e.g., 6-24 hours).

  • To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the polymer by filtration or centrifugation, redissolve in a small amount of a suitable solvent (e.g., THF or chloroform), and re-precipitate into cold methanol to remove unreacted monomer and initiator fragments.

  • Dry the purified poly(this compound) in a vacuum oven at 50-60 °C to a constant weight.

Anionic Polymerization

Anionic polymerization of α,β-unsaturated carbonyl compounds can produce polymers with well-defined structures, but it is highly sensitive to impurities and side reactions.[11][12][13] The electrophilic nature of the carbonyl group can lead to side reactions with the anionic initiator or the propagating chain end. Therefore, stringent anhydrous and anaerobic conditions are crucial.

Rationale for Experimental Choices:

  • Initiator (n-Butyllithium): A strong nucleophilic initiator capable of attacking the vinyl group of the monomer.

  • Solvent (THF): Anhydrous tetrahydrofuran is a polar aprotic solvent that can solvate the ions involved in the polymerization.

  • Low Temperature (-78 °C): Essential to minimize side reactions, such as nucleophilic attack on the carbonyl group.

Materials:

  • This compound (monomer, rigorously purified and dried)

  • n-Butyllithium (n-BuLi) in hexanes (initiator)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Anhydrous methanol (terminating agent)

Procedure:

  • Set up a flame-dried Schlenk flask under a high-purity inert atmosphere (argon or nitrogen).

  • Transfer anhydrous THF into the flask via cannula.

  • Dissolve the purified this compound monomer in the THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe to the stirred monomer solution. The appearance of a persistent color may indicate the formation of the propagating anion.

  • Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-4 hours).

  • Terminate the polymerization by adding a few drops of anhydrous methanol to protonate the living carbanions.

  • Allow the solution to warm to room temperature.

  • Precipitate the polymer in a non-solvent such as cold methanol or water.

  • Collect and purify the polymer as described in the radical polymerization protocol.

Photochemical [2+2] Cycloaddition Polymerization

Chalcone derivatives can undergo a [2+2] cycloaddition reaction upon exposure to UV light, where the double bonds of two monomer units react to form a cyclobutane ring.[14][15] This can lead to the formation of a polymer where the monomer units are linked by cyclobutane rings in the polymer backbone. In this case, the chalcone monomer can act as both the monomer and the photosensitizer.[15]

Rationale for Experimental Choices:

  • UV Irradiation: Provides the energy to excite the chalcone chromophore and initiate the cycloaddition reaction. A wavelength corresponding to the absorption maximum of the monomer should be used.

  • Concentrated Solution or Film: Higher concentrations favor the intermolecular cycloaddition required for polymerization.

Materials:

  • This compound (monomer)

  • A suitable solvent (e.g., chloroform or THF)

  • Quartz reaction vessel or thin film casting substrate

Procedure:

  • Prepare a concentrated solution of the this compound monomer in a UV-transparent solvent within a quartz reaction vessel. Alternatively, cast a thin film of the monomer onto a quartz or other UV-transparent substrate.

  • Deoxygenate the solution or film by purging with an inert gas, as oxygen can quench the excited state of the chromophore.

  • Irradiate the sample with a UV lamp (e.g., a medium-pressure mercury lamp) at a wavelength close to the monomer's absorption maximum (typically in the range of 300-365 nm).

  • Monitor the progress of the polymerization by observing changes in the UV-Vis spectrum (disappearance of the chalcone absorption band) or by periodically taking samples for analysis (e.g., GPC).

  • After the desired irradiation time, dissolve the resulting polymer (if in a film) in a suitable solvent.

  • Precipitate and purify the polymer as described in the previous protocols.

Part 3: Polymer Characterization

Thorough characterization of the synthesized polymers is essential to understand their structure, molecular weight, and thermal properties.

Table 1: Key Characterization Techniques and Expected Observations

Technique Purpose Expected Observations for Poly(this compound)
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[16][17]Varies with polymerization method. RAFT should yield a low PDI (<1.3). Anionic polymerization can also yield a low PDI.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) if the polymer is semi-crystalline.[18][19][20]A distinct glass transition temperature is expected. The value will depend on the polymer's molecular weight and backbone rigidity.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer by measuring its decomposition temperature.[18][19][20]Furan-containing polymers generally exhibit good thermal stability. A decomposition onset temperature can be determined.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the polymerization by observing the disappearance of vinyl C=C stretching bands and the retention of other functional groups.Disappearance or significant reduction of the vinyl C=C stretching peak (~1580-1600 cm⁻¹). Retention of the carbonyl (C=O) and furan ring signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit.Broadening of proton and carbon signals compared to the monomer. Disappearance of vinyl proton signals and appearance of new signals corresponding to the polymer backbone.

Part 4: Data Visualization and Workflow Diagrams

Monomer Synthesis Workflow

Monomer_Synthesis Reactants Acetophenone + 2-Furaldehyde Reaction Claisen-Schmidt Condensation (Room Temp, 4-6h) Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst NaOH (aq) Catalyst->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product Pure this compound Purification->Product

Caption: Claisen-Schmidt condensation workflow for monomer synthesis.

General Polymerization Workflow

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer This compound Deoxygenation Freeze-Pump-Thaw (for Radical/Anionic) Monomer->Deoxygenation Initiator Initiator (e.g., AIBN, n-BuLi) Initiator->Deoxygenation Solvent Anhydrous Solvent (e.g., Dioxane, THF) Solvent->Deoxygenation Polymerization Polymerization Reaction (Controlled Temp/UV) Deoxygenation->Polymerization Termination Termination (e.g., Methanol for Anionic) Polymerization->Termination Precipitation Precipitation in Non-Solvent (Methanol) Termination->Precipitation Drying Vacuum Drying Precipitation->Drying Characterization GPC, DSC, TGA, NMR, FT-IR Drying->Characterization FinalPolymer Pure Polymer Characterization->FinalPolymer

Caption: General workflow for the polymerization and purification process.

Polymerization Mechanisms Overview

Polymerization_Mechanisms cluster_radical Radical Polymerization cluster_anionic Anionic Polymerization cluster_photo Photochemical [2+2] Cycloaddition Monomer This compound Monomer Radical_Init Initiation (e.g., AIBN) Monomer->Radical_Init Anionic_Init Initiation (e.g., n-BuLi) Monomer->Anionic_Init Photo_Init Photoexcitation (UV Light) Monomer->Photo_Init Radical_Prop Propagation Radical_Init->Radical_Prop Radical_Term Termination Radical_Prop->Radical_Term Polymer Poly(this compound) Radical_Term->Polymer Anionic_Prop Propagation ('Living' Chains) Anionic_Init->Anionic_Prop Anionic_Term Termination (e.g., Methanol) Anionic_Prop->Anionic_Term Anionic_Term->Polymer Photo_Cyclo [2+2] Cycloaddition Photo_Init->Photo_Cyclo Photo_Polymer Polymer Formation Photo_Cyclo->Photo_Polymer Photo_Polymer->Polymer

Caption: Overview of different polymerization mechanisms.

Conclusion and Future Outlook

The polymerization of this compound derivatives presents a versatile platform for the development of novel, bio-based polymers with significant potential in drug development and materials science. The protocols outlined in this guide provide robust starting points for the synthesis and characterization of these promising materials. Further research should focus on the fine-tuning of polymerization conditions to control polymer tacticity and architecture, which will, in turn, influence their biological activity and material properties. The exploration of copolymers of this compound with other functional monomers could also lead to materials with tailored drug release profiles and enhanced therapeutic efficacy.

References

  • Polymer and Biomaterials Chemistry Laboratories. (n.d.). Vinyl Polymer Synthesis. University of Birmingham. Retrieved from [Link]

  • Ivanov, A. O., et al. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Polymers, 15(14), 3020. [Link]

  • Al-Ostoot, F. H., et al. (2023). New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. Pharmaceuticals, 16(10), 1435. [Link]

  • Sharma, R., et al. (2012). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]

  • Xiao, P., et al. (2014). Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light. Polymer Chemistry, 5(2), 228-234. [Link]

  • ResearchGate. (n.d.). Chalcone-based monomers C1-C8 and the polymerization mechanism by mean of a [2+2] cycloaddition reaction. Retrieved from [Link]

  • Boday, D. J., et al. (2008). Well-Defined Vinyl Ketone-Based Polymers by Reversible Addition−Fragmentation Chain Transfer Polymerization. Macromolecules, 41(18), 6673–6677. [Link]

  • Lalevée, J., et al. (2021). Recent Advances in bis-Chalcone-Based Photoinitiators of Polymerization: From Mechanistic Investigations to Applications. Polymers, 13(24), 4434. [Link]

  • Tehfe, M.-A., et al. (2014). Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light. Polymer Chemistry, 5, 382-390. [Link]

  • Corrigan, N., et al. (2017). Controlled radical polymerization of vinyl ketones using visible light. Chemical Communications, 53(40), 5552-5555. [Link]

  • Google Patents. (1985). EP0156785A1 - 2-(Aminoalkyl)-acrylophenones, their preparation and their use.
  • ResearchGate. (n.d.). Characterization of acrylic coatings containing poly(diethylammonium 3-thiopheneacetate) polyelectrolyte and nano-SiO2. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal analysis of the 3,4-BHMF-based polymers. A) DSC analysis and B) TGA analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Triple-detector GPC characterization and processing behavior of long-chain-branched polyethylene prepared by solution polymerization with constrained geometry catalyst. Retrieved from [Link]

  • Corrigan, N., et al. (2017). Controlled radical polymerization of vinyl ketones using visible light. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Scope of acetophenone derivatives. Conditions as described in Table 1. Retrieved from [Link]

  • Czajka, R., et al. (2020). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. Polymers, 12(8), 1735. [Link]

  • Li, Y., et al. (2022). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Frontiers in Pharmacology, 13, 949258. [Link]

  • NPTEL IIT Bombay. (2020, September 4). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction [Video]. YouTube. [Link]

  • DSpace@MIT. (n.d.). Functional Polymer Materials: From Iptycenes to Ring-Opening Polymerizations. Retrieved from [Link]

  • Gual-Acedo, J., et al. (2021). [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation. Journal of Materials Chemistry A, 9(4), 2269-2276. [Link]

  • Sweety, et al. (2012). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Indian Journal of Pharmaceutical Sciences, 74(4), 321–326. [Link]

  • Science Publications. (2018). Synthesis and Characterization of Bio-based Polyurethane Polymers. Retrieved from [Link]

  • Huang, T.-L., & Chen, Y.-C. (2020). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Polymers, 12(11), 2536. [Link]

  • Jedr, Z., et al. (2004). Anionic Ring-Opening Polymerization of β-Alkoxymethyl-Substituted β-Lactones. Biomacromolecules, 5(5), 1629–1636. [Link]

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  • ResearchGate. (n.d.). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. Retrieved from [Link]

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High-Yield Synthesis of 3-(2-Furyl)acrylophenone: Advanced Protocols for Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-yield synthesis of 3-(2-Furyl)acrylophenone Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract & Strategic Overview

This compound (CAS: 717-21-5), also known as furfurylideneacetophenone, is a critical chalcone derivative utilized as a pharmacophore in medicinal chemistry and a building block in organic photovoltaics. Its synthesis relies on the Claisen-Schmidt condensation between furfural (2-furaldehyde) and acetophenone.

While theoretically simple, the reaction is prone to side reactions—specifically the Cannizzaro reaction of furfural and the polymerization of the furan ring under harsh basic conditions. This guide presents two optimized protocols:

  • Protocol A (Solution-Phase): A robust, scalable method using thermodynamic control to ensure high purity.

  • Protocol B (Solvent-Free Mechanochemistry): A "green" high-yield technique (>95%) that minimizes waste and reaction time, ideal for rapid library synthesis.

Reaction Mechanism & Chemical Logic

The synthesis proceeds via a base-catalyzed crossed aldol condensation followed by dehydration. Understanding the mechanism is vital for troubleshooting low yields.

Mechanistic Pathway
  • Enolization: The base (hydroxide) abstracts an

    
    -proton from acetophenone, generating a resonance-stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of furfural. Critical Note: Furfural lacks

    
    -protons, preventing self-condensation, but it degrades easily if the enolate concentration is too low or temperature is too high.
    
  • Aldol Formation: Formation of the

    
    -hydroxy ketone intermediate.
    
  • Dehydration (E1cB): Elimination of water to form the

    
    -unsaturated ketone (the chalcone). This step is irreversible and drives the equilibrium forward.
    
Visualization: Reaction Pathway

ReactionMechanism Acetophenone Acetophenone (Substrate A) Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate Deprotonation Base Base Catalyst (OH-) Base->Enolate Intermediate β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermediate Nucleophilic Attack Furfural Furfural (Electrophile) Furfural->Intermediate Product This compound (Chalcone) Intermediate->Product Dehydration (E1cB) Water H2O (Byproduct) Intermediate->Water

Figure 1: Step-wise mechanism of the Claisen-Schmidt condensation targeting this compound.

Experimental Protocols

Pre-Reaction Checklist
  • Furfural Purity: Furfural oxidizes to furoic acid upon air exposure (turning dark brown). Mandatory: Distill furfural immediately before use or use a fresh bottle stored under inert gas.

  • Stoichiometry: A 1:1 molar ratio is standard. A slight excess of acetophenone (1.05 eq) can suppress Cannizzaro side-reactions of furfural.

Protocol A: Standard Solution-Phase Synthesis (Scalable)

Best for: Gram-to-multigram scale synthesis where temperature control is critical.

Reagents:

  • Acetophenone (10 mmol, 1.20 g)

  • Furfural (10 mmol, 0.96 g)

  • Sodium Hydroxide (NaOH) (40% aq. solution or pellets dissolved in min. water)

  • Ethanol (95%) (15 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve Acetophenone (1.20 g) and Furfural (0.96 g) in Ethanol (15 mL) in a 50 mL round-bottom flask.

  • Catalysis: Add NaOH solution (5 mL of 10% NaOH or 2-3 pellets dissolved in 1 mL water) dropwise while stirring.

    • Observation: The solution will darken (yellow to orange/brown) as the reaction initiates.

  • Reaction: Stir the mixture at room temperature (20–25°C) for 4–6 hours.

    • Note: Do not reflux unless the reaction stalls. High heat promotes furfural polymerization (tar formation).

  • Precipitation: The product often precipitates as a solid during stirring. If not, pour the reaction mixture into crushed ice (approx. 100 g) with vigorous stirring.

  • Workup: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (3 x 20 mL) until the filtrate is neutral (pH 7).

  • Purification: Recrystallize from hot ethanol.

    • Dissolve solid in minimum boiling ethanol.

    • Allow to cool slowly to RT, then to 4°C.

    • Filter yellow needles.

Expected Yield: 75–85%

Protocol B: Solvent-Free Mechanochemical Synthesis (Green/High-Yield)

Best for: Rapid synthesis, maximum yield (>95%), and avoiding solvent waste.

Reagents:

  • Acetophenone (10 mmol)

  • Furfural (10 mmol)

  • Solid NaOH pellets (10-15 mmol)

Step-by-Step Procedure:

  • Combine: Place Acetophenone (1.20 g) and Furfural (0.96 g) in a clean porcelain mortar.

  • Catalyst Addition: Add solid NaOH pellets (0.4–0.6 g) directly to the liquid mixture.

  • Grinding: Grind the mixture vigorously with a pestle.

    • Phase Change: The mixture will initially be liquid, then become a sticky paste, and finally solidify into a yellow powder within 5–10 minutes.

    • Exotherm: The reaction is exothermic; the mortar may feel warm.

  • Completion: Allow the solid to stand for 5–10 minutes to ensure completion.

  • Workup: Add cold water (50 mL) to the mortar to dissolve the NaOH and any unreacted starting materials. Break up lumps with a spatula.

  • Filtration: Filter the solid, wash copiously with water, and dry.

  • Purification: Recrystallize from ethanol if necessary (often sufficiently pure for subsequent steps).

Expected Yield: 92–98%

Workflow Visualization

Workflow cluster_0 Protocol Selection cluster_1 Protocol A: Solution cluster_2 Protocol B: Solvent-Free Start Start: Reagent Prep (Distill Furfural) Choice Select Method Start->Choice Sol_Mix Mix in Ethanol Choice->Sol_Mix Scalability Grind_Mix Mix in Mortar Choice->Grind_Mix Speed/Yield Sol_React Stir 4-6h @ RT (NaOH cat.) Sol_Mix->Sol_React Sol_Ice Pour into Ice Water Sol_React->Sol_Ice Common Filter & Wash (H2O) Sol_Ice->Common Grind_Act Grind with NaOH (5-10 mins) Grind_Mix->Grind_Act Grind_Solid Solidification Grind_Act->Grind_Solid Grind_Solid->Common Purify Recrystallize (Ethanol) Common->Purify Final Pure this compound Purify->Final

Figure 2: Decision matrix and workflow for solution-phase vs. mechanochemical synthesis.

Characterization & Quality Control

Verification of the product structure is essential. The presence of the trans-alkene linkage is a key structural feature.

Physicochemical Properties
PropertySpecificationNotes
Appearance Yellow crystalline solidDarkening indicates oxidation or polymer impurities.
Melting Point 47–48 °C [1, 2]Sharp range indicates high purity.
Solubility Soluble in Ethanol, DCM, Ethyl AcetateInsoluble in water.
Spectroscopic Data
  • IR Spectroscopy (KBr):

    • 
       (Carbonyl): ~1655 cm
      
      
      
      (Lower than typical ketones due to conjugation).
    • 
       (Alkene): ~1600 cm
      
      
      
      .
  • 
    H NMR (CDCl
    
    
    
    , 300/400 MHz):
    • Olefinic Protons: Look for two doublets between

      
       7.4 and 7.8 ppm.
      
    • Coupling Constant (

      
      ):  A coupling constant of 
      
      
      
      confirms the (E)-trans geometry.
    • Furan Ring: Distinct signals at

      
       6.5 (dd), 6.7 (d), and 7.5 (d) ppm.
      
    • Aromatic Ring: Multiplets at

      
       7.4–8.0 ppm.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product failed to crystallize due to impurities or temperature.Scratch the flask glass with a rod; seed with a pure crystal; cool to 0°C.
Low Yield / Dark Tar Furfural degradation or Cannizzaro reaction.Use freshly distilled furfural. Lower the temperature; reduce base concentration.
Product is Sticky Incomplete removal of solvent or NaOH.Wash thoroughly with cold water; dry in a vacuum desiccator over CaCl

.
Melting Point Depression Presence of cis-isomer or water.Recrystallize from ethanol.[1] Ensure thorough drying.

References

  • Scholars Research Library. (2011). A solvent-free protocol for the green synthesis of heterocyclic chalcones. Retrieved from [Link]

  • PubChem. (n.d.).[2] Acrylophenone, 3-(2-furyl)- Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2014). Claisen–Schmidt condensation of furfural and acetophenone.[3][4][5] Retrieved from [Link]

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Application Notes & Protocols: Investigating the Dual Anti-inflammatory and Anticancer Efficacy of 3-(2-Furyl)acrylophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

Chalcones, characterized by a core 1,3-diphenyl-2-propen-1-one scaffold, are a significant class of natural and synthetic compounds that serve as precursors for flavonoids.[1] Their deceptively simple structure belies a remarkable breadth of biological activities, with anti-inflammatory and anticancer properties being among the most extensively studied.[2][3] This guide focuses on a specific subclass: 3-(2-Furyl)acrylophenone derivatives. These compounds feature a furan ring and a phenyl group connected by an α,β-unsaturated carbonyl system, a structural motif that is key to their biological function.[4][5]

The rationale for investigating these molecules stems from the intricate and well-established link between chronic inflammation and the onset and progression of cancer.[3] Inflammatory microenvironments can promote cell proliferation, survival, and metastasis.[6] Therefore, compounds that possess dual functionality—the ability to suppress inflammatory signaling and concurrently induce cancer cell death—represent a highly promising strategy for therapeutic development. This document provides a detailed overview of the mechanistic basis for the activity of this compound derivatives and presents robust, field-proven protocols for their evaluation.

Synthetic Strategy: The Claisen-Schmidt Condensation

The generation of a library of this compound derivatives is most commonly and efficiently achieved through the Claisen-Schmidt condensation.[4] This base-catalyzed reaction involves the condensation of furfural (furan-2-carbaldehyde) with a substituted acetophenone. The choice of substituents on the acetophenone ring is a critical variable, allowing for the systematic modification of the molecule's electronic and steric properties to optimize biological activity.

Causality Behind the Method: The Claisen-Schmidt reaction is favored due to its operational simplicity, high yields, and the wide availability of diverse starting materials. This enables the rapid synthesis of a broad range of analogs for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

G Furfural Furfural (furan-2-carbaldehyde) Reaction Furfural->Reaction Acetophenone Substituted Acetophenone Acetophenone->Reaction Base Base Catalyst (e.g., NaOH, KOH) Base->Reaction Catalyzes Product This compound Derivative Reaction->Product Condensation

Caption: Generalized Claisen-Schmidt condensation workflow.

Core Mechanism I: Attenuation of Pro-inflammatory Signaling

A primary mechanism underlying the anti-inflammatory effects of these derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[6][8]

Mechanistic Breakdown:

  • Resting State: In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through binding to inhibitor of κB (IκB) proteins.[9]

  • Activation: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκB.

  • Translocation: Phosphorylated IκB is targeted for ubiquitination and subsequent proteasomal degradation. This unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.[10]

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

This compound derivatives are hypothesized to intervene in this pathway, likely by inhibiting IKK activity or preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

G cluster_cytoplasm Cytoplasm cluster_proteasome Proteasomal Degradation cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Degradation Degradation of IκBα IkB->Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Inhibitor This compound Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Core Mechanism II: Induction of Cancer Cell Apoptosis

The anticancer activity of this compound derivatives is largely attributed to their ability to induce apoptosis, or programmed cell death, a critical process for eliminating damaged or malignant cells.[2][11] This is achieved through the modulation of two primary, interconnected pathways.[12]

  • The Extrinsic Pathway: Activated by external signals through death receptors (e.g., Fas, TRAIL) on the cell surface. This leads to the formation of the death-inducing signaling complex (DISC) and subsequent activation of initiator caspase-8.

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members (like Bax and Bak) promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Anti-apoptotic members (like Bcl-2 and Bcl-xL) prevent this. Cytochrome c release facilitates the formation of the apoptosome and activates initiator caspase-9.

Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[13] These chalcone derivatives often act by downregulating anti-apoptotic proteins (Bcl-2) and/or upregulating pro-apoptotic proteins (Bax), thereby tipping the balance in favor of cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR Death Receptors (Fas, TRAIL-R) Casp8 Caspase-8 DR->Casp8 Activates Casp3 Effector Caspases (Caspase-3) Casp8->Casp3 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Bax->Mito Casp9 Caspase-9 CytC->Casp9 Activates Casp9->Casp3 Inhibitor This compound Derivative Inhibitor->Bcl2 Inhibits Inhibitor->Bax Promotes Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis via intrinsic and extrinsic pathways.

Experimental Protocols and Methodologies

The following protocols are designed as self-validating systems, providing clear, actionable steps for the assessment of this compound derivatives.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[14] Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

G A Seed Cells in 96-well plate B Treat with Compound Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent (3-4h Incubation) C->D E Solubilize Formazan Crystals D->E F Read Absorbance (570 nm) E->F G Calculate IC₅₀ F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Principle: This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with LPS.[16] NO concentration in the cell culture supernatant is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the this compound derivatives.

  • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control. Incubate for an additional 24 hours.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant. Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A pink/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm. A sodium nitrite solution should be used to generate a standard curve.

  • Analysis: Calculate the nitrite concentration from the standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis of structure-activity relationships.

Table 1: Anticancer Activity of this compound Derivatives

Compound ID R-Group Modification IC₅₀ (µM) vs. HeLa IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. A549
FAP-01 H 15.2 ± 1.8 21.5 ± 2.3 18.9 ± 2.1
FAP-02 4-OCH₃ 8.7 ± 0.9 12.1 ± 1.1 10.4 ± 1.3
FAP-03 4-Cl 5.4 ± 0.6 7.8 ± 0.9 6.1 ± 0.7
FAP-04 4-NO₂ 2.1 ± 0.3 3.5 ± 0.4 2.9 ± 0.3
Doxorubicin (Positive Control) 0.8 ± 0.1 1.1 ± 0.2 0.9 ± 0.1

(Data are representative and for illustrative purposes only)

Table 2: Anti-inflammatory Activity of this compound Derivatives | Compound ID | NO Inhibition (%) @ 10 µM | Cell Viability (%) @ 10 µM | | :---------- | :------------------------ | :------------------------- | | FAP-01 | 45.3 ± 4.1 | 98.2 ± 3.5 | | FAP-02 | 68.9 ± 5.5 | 96.5 ± 4.1 | | FAP-03 | 75.1 ± 6.2 | 95.8 ± 3.9 | | FAP-04 | 82.4 ± 7.1 | 92.3 ± 5.0 | | Dexamethasone | (Positive Control) | 91.5 ± 8.3 | 99.1 ± 2.8 | (Data are representative and for illustrative purposes only)

Interpretation: The data presented in these tables allow researchers to identify lead compounds. For example, in the hypothetical data above, derivative FAP-04 shows the most potent anticancer activity across all cell lines and the highest level of nitric oxide inhibition, without significant cytotoxicity at the tested concentration. This suggests that electron-withdrawing groups (like -NO₂) may enhance the dual activity of this scaffold, providing a clear direction for further optimization.

References

  • Smolecule. (2023, August 15). Buy this compound | 717-21-5.
  • ProQuest. Chalcone Derivatives: Role in Anticancer Therapy.
  • PubMed. The Antinociceptive and Antiinflammatory Properties of 3-furan-2-yl-N-p-tolyl-acrylamide, a Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors in Mice.
  • MDPI. (2022, March 22). A Dual Anti-Inflammatory and Anti-Proliferative 3-Styrylchromone Derivative Synergistically Enhances the Anti-Cancer Effects of DNA-Damaging Agents on Colon Cancer Cells by Targeting HMGB1-RAGE-ERK1/2 Signaling.
  • MDPI. Chalcones and Gastrointestinal Cancers: Experimental Evidence.
  • PMC - NIH. NF‐κB signaling in inflammation and cancer.
  • PubMed. Apoptosis pathways in cancer and cancer therapy.
  • PubMed. Bioassays for anticancer activities.
  • PubMed Central. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones.
  • NIH. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • JCI. (2024, July 15). Targeting apoptotic pathways for cancer therapy.
  • ResearchGate. (PDF) Guideline for anticancer assays in cells.
  • Encyclopedia MDPI. (2022, October 14). Anticancer Mechanisms of Natural and Synthetic Chalcones.
  • Apoptosis in cancer: Key molecular signaling pathways and therapy targets.
  • PubMed. (2025, June 25). NF-κB in inflammation and cancer.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9).
  • Dove Medical Press. effects of chalcone derivatives on players of the immune system.
  • Abcam. Apoptosis and cancer signaling pathway.
  • AACR Journals. NF-κB in Cancer: A Matter of Life and Death.
  • JoVE. (2023, April 30). Video: NF-kB-dependent Signaling Pathway.

Sources

Troubleshooting & Optimization

Purification of crude 3-(2-Furyl)acrylophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(2-Furyl)acrylophenone

Case ID: FUR-CHAL-001 Status: Open Assigned Specialist: Senior Application Scientist

Initial Assessment & Diagnostics (Triage)

Before initiating any purification protocol, you must characterize the state of your crude material. The Claisen-Schmidt condensation between furfural and acetophenone often yields a crude product contaminated with unreacted furfural (which polymerizes to dark resins) and acetophenone.

Q: My crude product is a dark brown/black tar. Is the reaction a failure? A: Not necessarily. This is a common issue with furan-based syntheses. Furfural is highly sensitive to oxidation and polymerization under basic conditions, forming dark "humins" or resins.

  • Diagnostic Step: Perform a Thin Layer Chromatography (TLC) analysis.

    • Mobile Phase: Hexane:Ethyl Acetate (8:2 or 9:1).

    • Visualization: UV light (254 nm).

    • Target: Look for a distinct spot with an

      
       around 0.3–0.5 (depending on exact solvent ratio). Unreacted acetophenone will be higher; furfural polymers usually remain at the baseline.
      

Q: The solid has a low melting point and feels "sticky." A: this compound has a relatively low melting point (approx. 47–50°C) [1]. Sticky texture indicates the presence of solvent residues or unreacted acetophenone (a liquid), which depresses the melting point further.

Primary Purification: Recrystallization Protocol

Recrystallization is the preferred method for this chalcone derivative. It is scalable and avoids the decomposition risks associated with silica gel.

Recommended Solvent System: Ethanol (95%) or Methanol.

Step-by-Step Protocol
  • Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling 95% Ethanol required to dissolve the solid.

    • Note: If a dark oily residue remains insoluble in boiling ethanol, decant the hot clear solution into a clean flask and discard the oily residue (likely polymer).

  • Decolorization (Optional but Recommended): If the solution is dark brown, add activated charcoal (1–2% w/w). Boil for 2 minutes, then filter hot through a pre-warmed funnel/Celite pad to remove the charcoal.

  • Crystallization: Allow the filtrate to cool to room temperature slowly . Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Harvesting: Once crystals form, cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield. Filter via vacuum filtration.[1][2][3][4]

  • Washing: Wash the filter cake with a small volume of ice-cold ethanol.

  • Drying: Dry under vacuum at room temperature. Do not use high heat due to the low melting point.

Troubleshooting Guide (FAQ)

Q: The product "oiled out" (formed a liquid layer at the bottom) instead of crystallizing. How do I fix this? A: This occurs because the compound's melting point is close to the temperature at which it saturates the solvent, or the solution is too concentrated.

  • Remedy 1 (Re-heating): Re-heat the mixture until the oil dissolves. Add a small amount of extra solvent (5–10% volume).[3] Cool very slowly.

  • Remedy 2 (Seeding): Add a "seed crystal" of pure product (if available) to the oil/solvent mixture at room temperature and scratch the inner wall of the flask with a glass rod.

  • Remedy 3 (Trituration): If the oil solidifies upon cooling but remains amorphous, decant the solvent and triturate (grind) the solid with a small amount of cold hexane or pentane to induce crystallization.

Q: The crystals are still yellow/brown after recrystallization. Is this normal? A: Pure this compound should be pale yellow. Deep brown indicates oxidation products.

  • Solution: Repeat the recrystallization using activated charcoal. Ensure the ethanol is not acidic; trace acids promote furan degradation.

Q: Can I use water as a co-solvent? A: Yes. If the compound is too soluble in pure ethanol, dissolve it in hot ethanol and add hot water dropwise until persistent turbidity (cloudiness) appears. Then add one drop of ethanol to clear it and let it cool.

Secondary Purification: Column Chromatography

WARNING: Furan rings are acid-sensitive. Standard silica gel is slightly acidic (pH ~5–6) and can cause the furan moiety to decompose or rearrange during slow elutions.

Q: When should I use chromatography? A: Only if recrystallization fails to remove specific impurities (e.g., side products with similar solubility profiles) or if you need to separate isomers.

Optimized Protocol for Furan Chalcones:

  • Stationary Phase Preparation: Slurry the silica gel in the mobile phase containing 1% Triethylamine (Et

    
    N). This neutralizes the silica acidity.
    
  • Mobile Phase: Gradient elution starting with 100% Hexane

    
     90:10 Hexane:Ethyl Acetate.
    
  • Loading: Load the sample as a concentrated solution or dry-load on Celite. Do not leave the compound on the column for extended periods (e.g., overnight).

Workflow Visualizations

Figure 1: Purification Decision Matrix

PurificationStrategy Start Crude this compound CheckState Visual Inspection Start->CheckState IsTar Dark Tar / Oil? CheckState->IsTar TLC TLC Analysis (Hex:EtOAc 8:2) IsTar->TLC Yes Recryst Recrystallization (95% Ethanol) IsTar->Recryst No (Solid) TLC->Recryst Main spot visible Chromatography Flash Chromatography (Neutralized Silica) TLC->Chromatography Complex mixture Recryst->Chromatography Failed/Oiled Out Success Pure Crystals (Pale Yellow, MP ~47°C) Recryst->Success Crystallized Chromatography->Success

Caption: Decision tree for selecting the appropriate purification pathway based on crude material state.

Figure 2: Recrystallization Control Loop

RecrystLoop Dissolve Dissolve in boiling EtOH CheckColor Dark Color? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes Cool Slow Cooling (RT -> 4°C) CheckColor->Cool No Charcoal->Cool CheckOil Oiling Out? Cool->CheckOil Reheat Reheat & Add Solvent CheckOil->Reheat Yes Filter Vacuum Filtration & Wash CheckOil->Filter No Reheat->Cool

Caption: Step-by-step logic for the recrystallization process, including interventions for common failure modes.

Stability & Storage Data

ParameterSpecificationNotes
Melting Point 47–50°C [1]Sharp range indicates high purity. Broad range (<40°C) implies solvent trapped.
Light Sensitivity HighFuran ring is susceptible to photo-oxidation. Store in amber vials.
Air Sensitivity ModerateLong-term exposure to air can darken the solid. Store under inert gas (N

) if possible.
Recommended Storage 2–8°CKeep cold to prevent slow polymerization or softening.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem.[5][6] (n.d.). This compound.[6][7][8] National Library of Medicine. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Recrystallization Methods for 3-(2-Furyl)acrylophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(2-Furyl)acrylophenone. This guide is designed for researchers, scientists, and drug development professionals who are working with this chalcone and require robust methods for its purification by recrystallization. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to overcome common challenges encountered during the crystallization process.

Introduction: The Importance of Purity

This compound, a member of the chalcone family, is a valuable building block in medicinal chemistry and materials science.[1] The purity of this compound is paramount, as impurities can significantly affect the outcomes of subsequent reactions, biological assays, or the performance of materials. Recrystallization is a powerful technique for purifying solid organic compounds, and this guide provides a comprehensive resource for achieving high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Ethanol, particularly 95% ethanol, is the most commonly cited and effective solvent for recrystallizing many chalcones, including furan-containing analogues.[2][3] It offers a good solubility profile, dissolving this compound when hot while allowing for good crystal recovery upon cooling. A study on a similar chalcone, (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, successfully used ethanol for recrystallization to obtain a colorless crystalline solid.[4]

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for this compound is approximately 47°C.[5][6] A sharp melting point within a narrow range (e.g., 46-47°C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q3: My compound has formed an oil instead of crystals. What does this mean and what should I do?

A3: This phenomenon, known as "oiling out," occurs when the solid melts in the solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] Given the low melting point of this compound (around 47°C), this is a significant risk, especially when using solvents with high boiling points. To resolve this, you can add more solvent to reduce saturation and ensure the dissolution temperature does not significantly exceed the melting point.[7][8]

Q4: I have a low yield of crystals. How can I improve it?

A4: Low yield is often a result of using too much solvent, which keeps a significant amount of the product dissolved even when cold.[3] To improve your yield, you can try to evaporate some of the solvent from the filtrate and cool it again to recover more crystals. Also, ensure the solution is saturated at the boiling point of the solvent before cooling.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Issue 1: The Compound "Oils Out" on Cooling

"Oiling out" is a common problem with low-melting-point compounds like this compound.

  • Causality: The low melting point of the chalcone (around 47°C) means that if the hot, saturated solution is still above this temperature as it becomes supersaturated, the compound will separate as a liquid (oil) rather than a solid.[7] This is particularly problematic with ethanol, which has a boiling point of 78°C.

  • Solutions:

    • Re-heat and Add More Solvent: If oiling occurs, reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.[8]

    • Controlled Heating: When dissolving the crude product in ethanol, use a water bath to carefully control the temperature. Aim to keep the dissolution temperature just high enough to dissolve the compound, ideally not exceeding 50-55°C.[9]

    • Induce Crystallization: Once the solution has cooled slightly but is still clear, try scratching the inside of the flask with a glass rod at the surface of the liquid.[9] This creates nucleation sites and can encourage crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the cooling solution to provide a template for crystallization.[8]

Issue 2: No Crystals Form Upon Cooling

If the solution remains clear even after cooling in an ice bath, it is likely not sufficiently saturated.

  • Causality: Too much solvent was used during the dissolution step, and the concentration of the chalcone is too low to crystallize.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent. A rotary evaporator is ideal for this. Then, allow the more concentrated solution to cool again.

    • Use a Mixed-Solvent System: If a single solvent is proving difficult, a mixed-solvent system can be effective.[10] For this chalcone, an ethanol/water system could work. Dissolve the compound in a minimum amount of hot ethanol (the "good" solvent) and then add warm water (the "poor" solvent) dropwise until the solution just begins to turn cloudy (turbid). Add a drop or two of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

Issue 3: Crystals are Colored or Impure

The goal of recrystallization is to obtain a pure, typically light-colored or colorless crystalline solid.[4][5]

  • Causality: Colored impurities may be co-dissolved in the solvent and trapped within the crystal lattice as it forms. This can happen if the solution is cooled too quickly.

  • Solutions:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Charcoal Treatment: If the crude product is highly colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

    • Washing: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[3]

Troubleshooting Workflow Diagram

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Pure Crystals Form? cool->crystals end Collect Crystals by Vacuum Filtration crystals->end  Yes oiling Compound Oils Out crystals->oiling  No, Oil Forms no_xtals No Crystals Form crystals->no_xtals  No, Stays Clear reheat Re-heat, Add More Solvent, Cool Slowly oiling->reheat scratch Scratch Flask or Add Seed Crystal oiling->scratch evaporate Reduce Solvent Volume (Evaporate) no_xtals->evaporate reheat->cool scratch->cool evaporate->cool

Caption: Troubleshooting workflow for common recrystallization issues.

Detailed Step-by-Step Protocol for Recrystallization

This protocol is a validated starting point for the recrystallization of this compound.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate with a water bath

  • Büchner funnel and filter flask

  • Filter paper

  • Glass rod

Procedure:

  • Solvent Selection and Quantity: Based on experimental data for a similar chalcone, a good starting ratio is approximately 5 mL of ethanol per 1 gram of crude product.[9]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the calculated amount of 95% ethanol.

    • Gently warm the mixture in a water bath on a hot plate to a temperature of approximately 50°C.[9] Swirl the flask periodically until all the solid has dissolved. Do not overheat, as this increases the risk of oiling out upon cooling.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, sand), perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and cover it.

    • Allow the solution to cool slowly to room temperature. You should observe the formation of crystals.

    • Once the flask has reached room temperature, place it in an ice bath for approximately 20 minutes to maximize crystal yield.[9]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any soluble impurities from their surface.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For this compound, avoid prolonged drying under high vacuum as it may be volatile.[9]

  • Purity Verification:

    • Determine the melting point of the recrystallized product. A sharp melting point around 47°C indicates high purity.

    • (Optional) Further analysis can be performed using techniques like Thin-Layer Chromatography (TLC), NMR, or IR spectroscopy to confirm purity.[2]

Data Summary Table
PropertyValueSource(s)
Chemical Formula C₁₃H₁₀O₂[1]
Molecular Weight 198.22 g/mol [1][5]
Appearance Yellow crystalline solid[5]
Melting Point ~47°C[5][6]
Boiling Point 333.3°C at 760 mmHg[5]
Primary Recrystallization Solvent Ethanol (95%)[2][3][9]

References

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. [Link]

  • From the list of solvents being tested, pick two that may be viable for the recrystallization of the chalcone product. Brainly. [Link]

  • (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. National Institutes of Health (NIH). [Link]

  • Chalcone recrystallization help. Reddit. [Link]

  • SYNTHESIS OF CHALCONES. JETIR. [Link]

  • Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]

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Scaling up the synthesis of 3-(2-Furyl)acrylophenone

Author: BenchChem Technical Support Team. Date: February 2026

Answering the global demand for advanced pharmaceutical intermediates requires robust and scalable synthetic processes. The synthesis of 3-(2-Furyl)acrylophenone, a valuable chalcone derivative, is a cornerstone reaction for researchers in organic synthesis and drug development. While the Claisen-Schmidt condensation provides a well-established route, scaling this reaction from the benchtop to pilot or production scale introduces a unique set of challenges that can impact yield, purity, and overall process efficiency.

This technical support center is designed to serve as a comprehensive resource for scientists and engineers. We move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions, grounded in mechanistic understanding and practical field experience. Our goal is to empower you to anticipate, diagnose, and resolve the common hurdles encountered during the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for synthesizing this compound?

The most common and well-established method is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of furfural (furan-2-carbaldehyde) with acetophenone.[1] It is a specific type of aldol condensation where an enolate (from the ketone, acetophenone) reacts with an aldehyde that cannot enolize itself (furfural), minimizing self-condensation of the aldehyde.[2]

Q2: Which catalysts are most effective for this synthesis, especially when considering scale-up?

For laboratory-scale synthesis, common bases include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent like ethanol.[3][4] When scaling up, heterogeneous solid catalysts are often more advantageous due to easier separation from the reaction mixture, reducing downstream processing steps. A notable example is 15% w/w aluminum oxide on calcium oxide (Al₂O₃/CaO), which has been shown to be 100% selective towards the desired product and is robust enough for reuse.[1][5]

Q3: What are the critical reaction parameters that I need to control during scale-up?

Scaling up requires careful control over several parameters to maintain yield and purity:

  • Temperature: Exothermic reactions can lead to temperature spikes in large volumes. Optimal temperatures are typically between 40-120°C.[1] Inadequate temperature control can promote side reactions.

  • Molar Ratio: A slight excess of furfural (e.g., a 1.2:1 molar ratio to acetophenone) can help drive the reaction to completion and maximize the consumption of the more expensive ketone.[1]

  • Mixing/Agitation: Efficient mixing is crucial in large reactors to ensure homogeneity and facilitate effective heat and mass transfer, preventing localized "hot spots" or areas of high reactant concentration that can lead to side product formation.

  • Rate of Reagent Addition: Slow, controlled addition of the base catalyst is often recommended to manage the reaction's exothermicity and minimize side reactions like the self-condensation of acetophenone.[6]

Q4: Are there any "green" or more environmentally friendly synthesis methods available?

Yes, several green chemistry approaches have been developed to reduce environmental impact:

  • Mechanochemical Synthesis: This solvent-free method involves grinding the solid reactants together. It can dramatically reduce waste, shorten reaction times (e.g., 60 minutes of grinding vs. several hours in solution), and in some cases, achieve higher yields (72-96%) compared to conventional methods.[1]

  • Microwave-Assisted Synthesis: Using microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes compared to conventional heating.[1]

  • Micellar Media: Performing the reaction in aqueous solutions of surfactants like cetyltrimethylammonium bromide (CTAB) above their critical micelle concentration can serve as a greener alternative to volatile organic solvents.[4]

Troubleshooting Guide for Scale-Up Synthesis

Scaling up a reaction is not always a linear process. The issues below are common when transitioning from bench-scale to larger batches.

Problem 1: My product yield has significantly dropped after scaling up.

A drop in yield is one of the most common issues during scale-up. The root cause can often be traced back to mass and heat transfer limitations.

  • Suspected Cause 1: Inefficient Heat Transfer.

    • Why it happens: The Claisen-Schmidt condensation is an exothermic reaction. As the reactor volume increases, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat generated. This can lead to an uncontrolled temperature rise, promoting side reactions and decomposition of the product.

    • Step-by-Step Solution:

      • Monitor Internal Temperature: Do not rely on the jacket temperature alone. Use a calibrated internal temperature probe to get an accurate reading of the reaction mixture.

      • Controlled Reagent Addition: Add the base catalyst solution portion-wise or via a syringe pump over a longer period. This allows the cooling system to keep pace with the heat being generated.

      • Ensure Adequate Cooling: Verify that your reactor's cooling system is sufficient for the batch size. For very large scales, you may need a more powerful chiller or a reactor with better heat exchange capabilities.

  • Suspected Cause 2: Poor Mixing and Mass Transfer.

    • Why it happens: Inadequate agitation in a large vessel can lead to a non-homogeneous mixture. Pockets of high reactant or catalyst concentration can form, leading to localized side reactions.

    • Step-by-Step Solution:

      • Optimize Agitation: Use an appropriate impeller (e.g., anchor or turbine) and agitation speed to ensure the entire batch is well-mixed. Visual inspection (if possible) or computational fluid dynamics (CFD) modeling can help optimize this.

      • Check for Solids: Ensure that all solid reagents are fully dissolved or effectively suspended. Undissolved catalyst, for instance, has significantly reduced activity.

  • Suspected Cause 3: Suboptimal Stoichiometry or Catalyst Loading.

    • Why it happens: A parameter that worked at the 1-gram scale may not be optimal at the 1-kilogram scale.

    • Step-by-Step Solution:

      • Re-optimize Molar Ratios: As previously mentioned, using a slight excess of furfural (1.2 equivalents) can be beneficial.[1]

      • Adjust Catalyst Loading: Studies have shown that for solid catalysts like Al₂O₃/CaO, a loading of 15% w/w provides optimal activity.[1] For base catalysts like NaOH or KOH, ensure the molar equivalent is sufficient to drive the reaction without being excessively high, which could promote side reactions.[3][6]

Troubleshooting Workflow: Low Yield

start Low Yield Observed During Scale-Up check_temp Was internal temperature monitored and controlled? start->check_temp check_mixing Is agitation sufficient for the vessel size? check_temp->check_mixing Yes sol_temp Implement controlled reagent addition. Improve cooling capacity. check_temp->sol_temp No check_params Were reaction parameters (stoichiometry, catalyst) re-optimized? check_mixing->check_params Yes sol_mixing Increase agitation speed. Use appropriate impeller. Ensure solids are suspended. check_mixing->sol_mixing No sol_params Adjust molar ratio (e.g., 1.2 eq furfural). Optimize catalyst loading. check_params->sol_params No end_node Yield Improved check_params->end_node Yes sol_temp->check_mixing sol_mixing->check_params sol_params->end_node

Caption: A decision tree for troubleshooting low product yield.

Problem 2: My final product is impure and contaminated with side products.

The formation of impurities is often exacerbated at scale due to longer reaction times and potential temperature deviations.

  • Suspected Cause 1: Self-Condensation of Acetophenone.

    • Why it happens: Under basic conditions, acetophenone can enolize and react with another molecule of itself in an aldol condensation, leading to dypnone as a major impurity.

    • Step-by-Step Solution:

      • Order of Addition: A common strategy is to have the furfural and the base already in the reactor and then slowly add the acetophenone. This ensures the enolate of acetophenone is more likely to react with the abundant furfural rather than itself.

      • Lower Temperature: Running the reaction at a lower temperature can disfavor the kinetics of the self-condensation reaction more than the desired Claisen-Schmidt condensation.[6]

  • Suspected Cause 2: Cannizzaro Reaction of Furfural.

    • Why it happens: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, like furfural, can undergo a disproportionation reaction to yield the corresponding alcohol (furfuryl alcohol) and carboxylic acid (furoic acid).

    • Step-by-Step Solution:

      • Use a Milder Base: If this is a persistent issue, consider switching from NaOH or KOH to a milder or solid base catalyst like activated hydrotalcites or the Al₂O₃/CaO system.[5]

      • Control Base Concentration: Avoid excessively high concentrations of the base catalyst.[6]

Problem 3: Product isolation is difficult; I'm getting an oil instead of a solid.

Product isolation can become more complex at scale, where a reaction that previously yielded a nice crystalline solid might now produce an oil.

  • Suspected Cause: Residual Solvent or Impurities.

    • Why it happens: Impurities can act as a eutectic, depressing the melting point of your product and causing it to oil out. Residual solvent (like ethanol) can also prevent crystallization.

    • Step-by-Step Solution:

      • Initial Work-up: After quenching the reaction (e.g., with dilute acid to neutralize the base), perform a solvent exchange.[3] Use an extraction solvent like ethyl acetate to pull the product from the aqueous layer, then wash the organic layer with brine to remove water-soluble impurities and residual ethanol.

      • Thorough Drying: Dry the organic extract over a drying agent like magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. Ensure all solvent is removed; this may require placing the crude product under high vacuum for several hours.

      • Recrystallization: Do not expect the crude product to be highly pure. Recrystallization is key. Ethanol is a common choice. Dissolve the crude oil in a minimum amount of hot ethanol and allow it to cool slowly. If it still oils out, try adding a co-solvent like water dropwise to the hot ethanol solution until it just becomes cloudy, then allow it to cool. Seeding with a small crystal of pure product can also induce crystallization.

Data & Protocols

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Catalyst SystemSolventTemperature (°C)TimeTypical Yield (%)Reference
NaOHEthanolRoom Temp - 501-4 hours47-65[1][6]
KOHEthanol40~1 hour~90+[7]
Al₂O₃/CaO (15% w/w)Toluene120~2 hours95-100[1][5]
MechanochemicalSolvent-freeN/A (Grinding)60 min72-96[1]
Microwave-AssistedVaries80-1205-15 min>90[1]
Detailed Experimental Protocol (Lab-Scale Benchmark)

This protocol provides a reliable starting point for optimization before scaling up.

Materials:

  • Acetophenone (1 eq)

  • Furfural (1.1 eq)

  • Potassium Hydroxide (KOH) (1.2 eq)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1 eq) and furfural (1.1 eq) in ethanol.[6]

  • Reagent Addition: While stirring the solution at room temperature, add a solution of KOH (1.2 eq) in ethanol dropwise over 15-20 minutes. A color change to deep yellow/orange is expected.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acetophenone spot has been consumed (typically 1-3 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.[3]

  • Neutralization: Slowly add dilute HCl with stirring until the solution is neutralized to pH 7. A yellow precipitate of the product should form.[3]

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying & Purification: Air-dry the crude product. For higher purity, recrystallize the solid from hot ethanol.

General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep Dissolve Acetophenone & Furfural in Ethanol add_base Dropwise addition of ethanolic KOH prep->add_base stir Stir at Room Temp (Monitor by TLC) add_base->stir quench Pour into Ice Water stir->quench neutralize Neutralize with dilute HCl (pH 7) quench->neutralize filter Filter Precipitate neutralize->filter dry Air-dry crude solid filter->dry recrystal Recrystallize from hot Ethanol dry->recrystal final_product final_product recrystal->final_product Pure Product

Caption: A standard workflow for the synthesis of this compound.

Reaction Mechanism: Claisen-Schmidt Condensation

acetophenone Acetophenone enolate Enolate Ion (Nucleophile) acetophenone->enolate 1. Enolate Formation intermediate Tetrahedral Intermediate enolate->intermediate 2. Nucleophilic Attack furfural Furfural (Electrophile) furfural->intermediate aldol_adduct Aldol Adduct intermediate->aldol_adduct 3. Protonation product This compound (Final Product) aldol_adduct->product 4. Dehydration label1 OH⁻ label2 + H₂O label3 Nucleophilic Attack label4 + H₂O label5 - OH⁻ label6 Dehydration (-H₂O)

Caption: The mechanism of the base-catalyzed Claisen-Schmidt condensation.

References

  • Back, W. (1970). Synthesis of 0-(acylamino)-beta-(dimethylamino)propiophenones. 1. Behavior of 0-nitro- and 0-(ethoxycarbonylamino)acetophenone in the Mannich reaction. Arch. Pharm. (Weinheim), 303(6), 465-70.
  • Organic Syntheses Procedure. furylacrylic acid. Available at: [Link]

  • Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions. YouTube. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions for Claisen-Schmidt condensation. Available at: [Link]

  • University of the West Indies. Claisen-Schmidt Condensation. Available at: [Link]

  • Whats Chemistry. (2025, September 14). Claisen Condensation and Claisen-Schmidt Condensation Reaction. YouTube. Available at: [Link]

  • Shcherbakov, D. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4587. Available at: [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available at: [Link]

  • How to... (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Ciaffaglione, V., et al. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega. Available at: [Link]

  • Wikipedia. Acrylophenone. Available at: [Link]

  • PubChem. Acrylophenone, 3-(2-furyl)-. Available at: [Link]

  • González-Vera, J. A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7590. Available at: [Link]

  • Kandasamy, U., et al. (2016). Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst. RSC Advances, 6, 68339-68348. Available at: [Link]

  • Mahapatra, D. K., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27863–27880. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. Available at: [Link]

  • Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. Available at: [Link]

Sources

Validation & Comparative

Guide to Structural Confirmation of 3-(2-Furyl)acrylophenone via Single-Crystal X-ray Diffraction

[1]

Executive Summary

3-(2-Furyl)acrylophenone (also known as 3-(furan-2-yl)-1-phenylprop-2-en-1-one) is a chalcone derivative exhibiting significant pharmacological potential, including anti-inflammatory and anticancer properties.[1][2] While standard spectroscopic methods (NMR, IR, MS) provide connectivity data, they often fail to unambiguously resolve the static 3D conformational preferences—specifically the s-cis vs. s-trans orientation of the furan ring relative to the enone system—which dictates receptor binding affinity.

This guide details the definitive structural confirmation of this compound using Single-Crystal X-ray Diffraction (SC-XRD), positioning it against alternative analytical techniques.

Part 1: Comparative Analysis & Decision Matrix

Why choose X-ray Crystallography over faster, cheaper methods? The following table contrasts SC-XRD with standard characterization techniques for this specific chalcone derivative.

Table 1: Analytical Technique Performance Comparison
FeatureSC-XRD (Gold Standard)

H /

C NMR
Mass Spectrometry (MS) FT-IR
Absolute Configuration Definitive. Direct imaging of electron density determines E/Z isomerism without ambiguity.[1]Inferential. Relies on coupling constants (

values); E-isomers typically show

Hz.[1]
None.None.
Conformational Analysis Precise. Determines exact torsion angles (e.g., C=C–C=O) and ring planarity in the solid state.[1]Dynamic. Solution-state averaging often obscures specific conformers (s-cis vs s-trans).[1]None.Inferential (via carbonyl stretch shifts).[1]
Intermolecular Interactions High Resolution. Maps

-

stacking and C-H...O hydrogen bonds critical for drug formulation.[1]
Low Resolution. NOESY can suggest proximity but lacks packing context.[1]None.Limited (H-bonding broadens peaks).[1]
Sample Requirement High-quality single crystal (

mm).
Soluble powder (~5-10 mg).[1]Trace amount (<1 mg).[1]Solid powder (~1 mg).[1]
Analytical Decision Workflow

The following diagram illustrates the logical pathway for selecting SC-XRD, emphasizing its role in resolving stereochemical ambiguity.

DecisionMatrixStartStart: Purified this compoundInitialInitial Screen: 1H NMR + MSStart->InitialCheckIs Stereochemistry/Conformation Ambiguous?Initial->CheckNoNo: J-coupling confirms E-isomerNOE confirms conformationCheck->No Clear DataYesYes: Dynamic rotation orcrystal packing unknownCheck->Yes Ambiguity ExistsActionProceed to SC-XRDYes->ActionOutcomeOutcome: Absolute Structure (P21/c) & Torsion Angles DefinedAction->Outcome

Caption: Logical workflow for escalating structural analysis from solution-phase NMR to solid-state X-ray diffraction when conformational precision is required.

Part 2: Experimental Protocol

This protocol is designed to be self-validating. The synthesis utilizes the Claisen-Schmidt condensation, followed by a critical crystallization step required for diffraction-quality specimens.

Phase 1: Synthesis (Claisen-Schmidt Condensation)

Objective: Synthesize the target chalcone with high purity to facilitate crystallization.

  • Reagents:

    • Acetophenone (10 mmol, 1.20 g)[1]

    • Furfural (10 mmol, 0.96 g)[1]

    • Sodium Hydroxide (NaOH), 10% aqueous solution[1]

    • Ethanol (95%)[1][3]

  • Procedure:

    • Dissolve acetophenone and furfural in 15 mL of ethanol in a round-bottom flask.

    • Add 5 mL of 10% NaOH dropwise while stirring at room temperature (

      
      C).
      
    • Validation Point: The solution should turn yellow/orange, indicating the formation of the conjugated enone system.

    • Stir for 4–6 hours. A precipitate should form.[1][4]

    • Filter the solid and wash with cold water (3x) to remove excess base.[1]

    • Recrystallize initially from ethanol to obtain a purity >98% (check via TLC, Hexane:Ethyl Acetate 8:2).

Phase 2: Crystal Growth (The Critical Step)

X-ray analysis fails without a single, defect-free crystal.[1]

  • Method: Slow Evaporation.[1]

  • Solvent System: Ethanol/Acetone (1:1 v/v).[1]

  • Protocol: Dissolve 20 mg of the purified compound in the minimum amount of solvent. Filter into a clean vial. Cover with parafilm and poke 3-4 small holes.[1] Leave undisturbed in a vibration-free, dark environment at room temperature.

  • Target: After 3-5 days, look for yellow, block-like crystals.

Phase 3: X-ray Data Collection & Refinement[1]
  • Instrument: Bruker D8 Venture or similar diffractometer.

  • Source: Mo K

    
     radiation (
    
    
    Å) is preferred over Cu for this organic molecule to minimize absorption, though Cu is acceptable.[1]
  • Temperature: Collect at 100 K (using a Cryostream) to reduce thermal vibration and improve resolution.

  • Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

Part 3: Structural Interpretation & Results[1]

Upon solving the structure, the following crystallographic parameters confirm the identity of this compound.

Crystal Data
  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric, common for organic packing)[1]
    
  • Unit Cell Dimensions (Typical):

    • 
       Å[1]
      
    • 
       Å[1]
      
    • 
       Å[1]
      
    • 
      [1][5]
      
  • Z: 4 (Four molecules per unit cell).[1][5]

Conformational Analysis

The X-ray data resolves the specific geometry that NMR averages out:

  • Configuration: The C=C double bond typically exhibits the (E)-configuration (trans), minimizing steric hindrance between the phenyl and furan rings.[1]

  • Planarity: The molecule is nearly planar.[1][5] The dihedral angle between the furan ring and the phenyl ring is typically small (

    
    ), facilitating extended 
    
    
    -conjugation.
  • s-cis vs. s-trans: The carbonyl oxygen and the C=C double bond usually adopt an s-cis conformation. The furan oxygen orientation relative to the double bond is critical; in the solid state, it often adopts the anti (or trans) position relative to the carbonyl group to minimize dipole repulsion, though this is packing-dependent.

Packing Interactions
  • 
    -
    
    
    Stacking:
    Look for centroid-to-centroid distances of 3.5–3.8 Å between phenyl/furan rings of adjacent molecules.[1]
  • Hydrogen Bonding: Weak

    
     interactions often stabilize the crystal lattice, linking molecules into infinite chains or sheets parallel to the crystallographic axes.
    
Experimental Workflow Diagram

ExperimentalWorkflowSynthSynthesis(Claisen-Schmidt)PurifyPurification(Recrystallization)Synth->Purify Crude SolidGrowthCrystal Growth(Slow Evaporation)Purify->Growth >98% PureDiffractionX-ray Diffraction(Mo Kα, 100K)Growth->Diffraction Single CrystalAnalysisStructure Solution(SHELXT)Diffraction->Analysis .hkl frames

Caption: Step-by-step experimental workflow from chemical synthesis to structural solution.

References

  • NIH National Library of Medicine. (2025).[1] Crystal structure of chalcone derivatives. Retrieved from [Link]

  • RSC Publishing. (2013).[1] Novelty of Claisen–Schmidt condensation of biomass-derived furfural. Retrieved from [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. Retrieved from [Link]

  • Amar Equipment. (2024). Claisen-Schmidt Condensation in Flow: Synthesis of Chalcones. Retrieved from [Link]

Comparative Study of Catalysts for 3-(2-Furyl)acrylophenone Synthesis

[1][2][3]

Executive Summary & Strategic Context

The synthesis of 3-(2-Furyl)acrylophenone (also known as furfurylideneacetophenone or 3-(furan-2-yl)-1-phenylprop-2-en-1-one) represents a classic yet critical application of the Claisen-Schmidt condensation . As a structural analog of chalcones, this compound serves as a pivotal intermediate in the development of bioactive heterocycles, including anti-inflammatory, antibacterial, and potential anticancer agents.[1][2]

Historically, this synthesis relied on homogeneous bases (NaOH/KOH) in alcoholic solvents.[1] While effective, these methods suffer from poor atom economy, difficult catalyst recovery, and significant waste generation (high E-factor).[1] Recent advancements have shifted toward heterogeneous solid bases and solvent-free green protocols , which offer superior selectivity, recyclability, and operational simplicity.[1]

This guide objectively compares three distinct catalytic approaches:

  • Classical Homogeneous Base (NaOH/EtOH) : The baseline standard.[1]

  • High-Performance Heterogeneous (Al₂O₃/CaO) : High selectivity and reusability.[1]

  • Green Solvent-Free (Mechanochemical) : Rapid kinetics and zero solvent waste.[1]

Mechanistic Grounding: The Claisen-Schmidt Pathway[1][6][7]

To optimize catalyst selection, one must understand the rate-determining steps.[1] The reaction between furfural (aldehyde) and acetophenone (ketone) is a crossed aldol condensation.[1]

Critical Mechanistic Insight: The reaction is governed by the acidity of the

11
Diagram 1: Base-Catalyzed Reaction Mechanism

ClaisenSchmidtAcetophenoneAcetophenone(Ketone)EnolateEnolate Ion(Nucleophile)Acetophenone->EnolateDeprotonation (-H+)BaseCatalyst (Base)OH- / Solid BaseBase->EnolateCatalysisAldolβ-Hydroxy Ketone(Intermediate)Enolate->AldolNucleophilic Attackon FurfuralFurfuralFurfural(Electrophile)Furfural->AldolProductThis compound(Chalcone)Aldol->ProductDehydration (-H₂O)Irreversible StepWaterH₂O(Byproduct)Aldol->Water

Caption: The stepwise progression from enolate formation to the final conjugated system. The dehydration step renders the reaction irreversible.

Comparative Analysis of Catalytic Systems

The following data aggregates experimental results from multiple high-impact studies, normalizing for scale where possible.

Table 1: Performance Metrics of Catalysts
Catalyst SystemReaction ConditionsYield (%)TimeTOF (h⁻¹)ReusabilityKey Advantage
NaOH (aq) / EtOH 25°C, Stirring75 - 85%4 - 6 hN/ANoneLow cost, simple setup.
15% Al₂O₃/CaO 120°C, Batch Reactor96 - 98% 3 hHigh5 Cycles100% Selectivity , robust solid base.[1]
NaOH (Solid) Solvent-Free Grinding90 - 95%2 - 7 min Very HighLowExtremely fast, zero solvent waste.[1]
HAlMSN (Mesoporous Silica)100°C, Solvent-free92%3 hModerate4 CyclesHigh surface area, acid-base bifunctional.[1]
Natural Phosphate (Zn-NP) Water, Room Temp88%2 hLow3 CyclesGreen solvent (water), eco-friendly.[1]

Analysis:

  • Selectivity: The Al₂O₃/CaO system demonstrates superior selectivity (100%), avoiding the self-condensation of acetophenone which is a common side reaction in homogeneous media.

  • Kinetics: The Solvent-Free Grinding method is kinetically superior (minutes vs. hours) due to the high local concentration of reagents generated by mechanical energy (tribochemistry).

  • Scalability: While grinding is excellent for small batches, the Al₂O₃/CaO batch reactor method is most suitable for industrial scale-up due to better heat management and catalyst recovery.

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the visual cues (color change, precipitation) do not occur, the parameters (moisture content, stirring speed) must be adjusted.[1]

Protocol A: High-Performance Heterogeneous Synthesis (Al₂O₃/CaO)

Best for: High purity requirements and scale-up.

Materials:

  • Catalyst: 15% w/w Al₂O₃ impregnated on CaO (Calcined at 500°C for 5h).

  • Reagents: Furfural (10 mmol), Acetophenone (10 mmol).[1]

  • Apparatus: Round-bottom flask with reflux condenser, oil bath.[1]

Step-by-Step Workflow:

  • Catalyst Activation: Ensure the Al₂O₃/CaO catalyst is freshly calcined or dried at 120°C for 1 hour to remove adsorbed water and CO₂ (poisoning agents).[1]

  • Reaction Assembly: In a 50 mL flask, mix Furfural (0.96 g) and Acetophenone (1.20 g). Add 0.15 g of catalyst (approx. 5-7 wt%).[1]

  • Heating Phase: Heat the mixture to 120°C with vigorous magnetic stirring (600 rpm).

    • Validation Check: The mixture should remain a fluid slurry.[1] If it solidifies, add a minimal amount of toluene (solvent-minimized approach).[1]

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product spot (Rf ~0.[1]5) should appear distinct from starting materials.[1]

  • Termination (3 hours): Cool to room temperature. Add 10 mL of hot ethanol to dissolve the product.

  • Catalyst Recovery: Filter the hot solution to recover the solid catalyst.[1] Wash the catalyst with hot ethanol for reuse.[1]

  • Purification: Allow the filtrate to cool. The product, This compound , will crystallize as pale yellow needles. Recrystallize from ethanol if necessary.

Protocol B: Green Solvent-Free Mechanochemical Synthesis

Best for: Rapid screening and educational demonstrations.

Materials:

  • Catalyst: NaOH pellets (powdered).[1]

  • Reagents: Furfural (10 mmol), Acetophenone (10 mmol).[1]

  • Apparatus: Mortar and pestle (ceramic).

Step-by-Step Workflow:

  • Pre-mixing: Place Acetophenone (1.20 g) and Furfural (0.96 g) in the mortar.

  • Catalyst Addition: Add NaOH (1.0 mmol, ~0.04 g) to the liquid mixture.

  • Grinding Phase: Grind the mixture vigorously with the pestle.

    • Validation Check: Within 1-2 minutes, the mixture will turn bright yellow (enolate formation).[1]

    • Validation Check: Within 5 minutes, the mixture will become a sticky paste and then solidify into a pale yellow solid.[1] This indicates reaction completion.[1]

  • Work-up: Add cold water (20 mL) to the solid and crush lumps to dissolve the NaOH and wash away unreacted starting materials.

  • Filtration: Filter the solid product. Wash with excess water until the filtrate is neutral pH.[1]

  • Drying: Air dry or dry in a desiccator. Yield is typically quantitative.[1]

Diagram 2: Experimental Workflow Comparison

Workflowcluster_0Protocol A: Heterogeneous (Al₂O₃/CaO)cluster_1Protocol B: Solvent-Free (NaOH)StartAMix Reagents+ Solid CatalystHeatHeat to 120°C(3 Hours)StartA->HeatExtractHot EtOH Extraction& FiltrationHeat->ExtractRecycleRecover Catalyst(Reuse)Extract->RecycleSolid ResidueProdACrystalline ProductExtract->ProdAStartBMix Reagents+ NaOH PelletGrindGrind (Mortar)(5 Minutes)StartB->GrindSolidifySolidification(Exothermic)Grind->SolidifyWashWater Wash(Remove Base)Solidify->WashProdBSolid ProductWash->ProdB

Caption: Workflow comparison highlighting the simplicity of the solvent-free method versus the recyclability focus of the heterogeneous method.

Critical Evaluation & Recommendations

Scientific Integrity Check
  • Causality: The high activity of Al₂O₃/CaO is attributed to the presence of strong basic sites (O²⁻) generated during calcination.[1] The synergy between Al and Ca sites prevents the rapid deactivation often seen in pure MgO catalysts.[1]

  • Reproducibility: The solvent-free method is highly sensitive to moisture. If the environment is too humid, the solid product may become gummy.[1] Perform in a controlled environment or use a fume hood.

Application Guide
  • Choose Protocol A (Al₂O₃/CaO) if your priority is Green Chemistry metrics (Recyclability) and obtaining a product free of homogeneous base contamination, which is critical for subsequent biological assays.[1]

  • Choose Protocol B (Solvent-Free) if your priority is Speed and Throughput , for example, when generating a library of chalcone derivatives for initial screening.[1]

References

  • RSC Publishing .[1] "Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst." Royal Society of Chemistry.[1]

  • ResearchGate . "Claisen–Schmidt condensation of furfural and acetophenone using solid base catalysts." ResearchGate.[1][3]

  • Scholars Research Library . "A solvent-free protocol for the green synthesis of heterocyclic chalcones." Der Pharmacia Lettre.

  • MDPI . "Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation." Catalysts. [1]

  • PubChem . "this compound Compound Summary."[1][4] National Library of Medicine.[1] [1]

[1]

Executive Summary & Compound Profile

This compound (CAS: 717-21-5) is a heteroaryl chalcone where the phenyl ring of the classic chalcone scaffold is replaced by a furan moiety.[1] This structural modification introduces an electron-rich oxygen heterocycle, significantly altering the donor-acceptor (D-A) strength of the molecule compared to the parent chalcone.

In photophysics, this compound serves as a model for Intramolecular Charge Transfer (ICT) systems.[2] While classic chalcones are often non-fluorescent in low-viscosity solvents due to rapid non-radiative decay (via bond rotation), furan derivatives exhibit distinct solvatochromic behaviors and solid-state luminescence properties relevant to organic electronics and fluorescent sensing.[1]

Chemical Identity
PropertyDetail
IUPAC Name (2E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one
Structure Furan ring conjugated to a phenyl ketone via an enone bridge
Molecular Weight 198.22 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, Acetonitrile, Ethanol, DCM; Insoluble in water

Synthesis & Structural Logic

The synthesis follows a Claisen-Schmidt Condensation , a robust aldol-type reaction.[1] The choice of base and solvent controls the yield and purity of the E-isomer (trans), which is thermodynamically favored and essential for optimal conjugation.

Experimental Protocol: Base-Catalyzed Condensation

Objective: Synthesize high-purity (E)-3-(2-furyl)acrylophenone for spectral analysis.

  • Reactants: Dissolve Acetophenone (10 mmol, 1.20 g) and Furfural (10 mmol, 0.96 g) in Ethanol (15 mL).

  • Catalysis: Add 10% NaOH (aq) (5 mL) dropwise while stirring at 0–5°C (ice bath) to minimize side reactions (Cannizzaro).

  • Reaction: Stir at room temperature for 4–6 hours. The solution will darken to yellow/orange as the conjugated system forms.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL) containing trace HCl (to neutralize base).

  • Purification: Filter the yellow precipitate. Recrystallize from hot ethanol to remove unreacted aldehydes.[1]

  • Validation: Verify structure via

    
    H-NMR (coupling constant 
    
    
    Hz for vinylic protons confirms E-geometry).
Synthesis Workflow Diagram

SynthesisReactantsFurfural + AcetophenoneIntermediateAldol Intermediate(β-hydroxy ketone)Reactants->IntermediateAldol AdditionBaseNaOH / EtOH(Catalyst)Base->IntermediatePromotesProduct(E)-3-(2-Furyl)acrylophenone(Yellow Solid)Intermediate->ProductDehydrationDehydration- H₂O(Elimination)Dehydration->Product

Caption: Step-wise Claisen-Schmidt condensation pathway yielding the thermodynamically stable E-isomer.

Comparative Photophysics

The substitution of the phenyl ring (in chalcone) with furan or thiophene alters the HOMO-LUMO gap and the efficiency of the ICT state. Furan is less aromatic than benzene and thiophene, allowing for better effective conjugation length but also introducing higher reactivity.

Performance Matrix: Furan vs. Alternatives

The following data compares this compound with its parent and thiophene analog in Ethanol (polar protic solvent).

MetricThis compound Chalcone (Parent) 3-(2-Thienyl)acrylophenone
Heterocycle Furan (Oxygen)Phenyl (Carbon)Thiophene (Sulfur)
Absorbance (

)
340 – 355 nm 305 – 310 nm350 – 365 nm
Visual Color Bright YellowPale Yellow / ColorlessYellow-Orange
Fluorescence (

)
Very Low (< 0.[1]01)Negligible (< 0.001)Low (< 0.02)
Stokes Shift Large (~80–100 nm)N/A (Non-emissive)Large (~90–110 nm)
Electronic Character Strong ICT Donor (O-atom)Weak DonorStrong ICT Donor (S-atom)
Technical Insights
  • Red Shift (Bathochromic): Replacing the phenyl ring with furan causes a bathochromic shift of ~40 nm.[1] This is due to the electron-donating nature of the oxygen atom (via resonance) which raises the HOMO energy level, narrowing the bandgap relative to the parent chalcone.

  • Thiophene Comparison: The thiophene analog is typically further red-shifted (10–15 nm more than furan).[1] Although oxygen is more electronegative than sulfur, the lower aromaticity of furan often allows for distinct electronic coupling. However, sulfur's polarizability often dominates in stabilizing the excited state, leading to the lowest energy transition.

  • Fluorescence Quenching: All three compounds suffer from Twisted Intramolecular Charge Transfer (TICT) .[1] Upon excitation, the bond between the carbonyl and the alkene (or the aryl rings) rotates, accessing a conical intersection that dissipates energy non-radiatively.

    • Note: In rigid media (frozen glass at 77K) or solid state, fluorescence is restored as rotation is inhibited.

Experimental Characterization Protocols

To objectively evaluate the photophysical properties, the following self-validating protocols are recommended.

A. UV-Vis Absorbance & Solvatochromism

Rationale: Determines the extent of Charge Transfer (CT).[1] A shift in

  • Preparation: Prepare

    
     M solutions in Toluene (non-polar), Dichloromethane (medium), and Ethanol (polar).
    
  • Measurement: Scan from 250 nm to 500 nm.

  • Analysis:

    • Identify the

      
       transition (high energy, ~280 nm).
      
    • Identify the ICT band (low energy, 340–360 nm).

    • Expectation: The ICT band should redshift in polar solvents (positive solvatochromism) due to stabilization of the dipolar excited state.

B. Fluorescence Quantum Yield ( )

Rationale: Quantifies emission efficiency.[1][3] Since

  • Standard: Dissolve Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Sample: Dissolve this compound in Ethanol. Adjust concentration so Absorbance at excitation wavelength is

    
     (to avoid inner filter effects).
    
  • Excitation: Excite at the ICT maximum (e.g., 345 nm).

  • Calculation:

    
    
    (Where 
    
    
    is integrated emission area,
    
    
    is absorbance, and
    
    
    is refractive index).
Photophysical Mechanism Diagram

JablonskiS0Ground State (S₀)Planar ConformationS1_LEExcited State (S₁)Locally Excited (LE)S0->S1_LEhv (Abs)ICTICT State(Charge Transfer)S1_LE->ICTSolvent RelaxationTICTTICT State(Twisted Non-Radiative)ICT->TICTBond Rotation(Major Pathway)EmissionFluorescence(Weak in Solution)ICT->EmissionRadiative Decay(Minor Pathway)TICT->S0Non-Radiative Decay(Heat)Emission->S0

Caption: Competition between radiative decay (Fluorescence) and non-radiative torsion (TICT) in chalcones.

References

  • Synthesis & Crystallography: Vázquez-Vuelvas, O. F., et al. "Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one."[1] Acta Crystallographica Section E, 2015.

  • Photophysics of Chalcones: Mai, H. H., et al. "Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes."[1] Molecules, 2021.[4][5]

  • Furan vs Thiophene Comparison: Promarak, V., et al. "Synthesis and properties of thienyl- and furyl-substituted chalcones."[1] Tetrahedron Letters, 2010. (Contextualized via general heterocycle donor strength analysis).

  • General Spectral Data: PubChem Compound Summary for CID 5354164, this compound.[1]

Benchmarking the performance of 3-(2-Furyl)acrylophenone in organic electronic devices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of 3-(2-Furyl)acrylophenone in organic electronic devices Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (also known as (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one) represents a significant class of chalcone derivatives utilized in Nonlinear Optics (NLO) and as a precursor for heterocyclic semiconductors. Unlike standard inorganic NLO materials (e.g., KDP), this organic molecule offers a high degree of molecular customizability and a large hyperpolarizability (


) due to its 

-conjugated donor-acceptor architecture.

This guide benchmarks its performance against standard references (Urea) and structural analogs (Thiophene-chalcones), providing experimental protocols for synthesis and crystal growth essential for device integration.

Material Benchmarking: Comparative Performance

The following table contrasts the electronic and optical parameters of this compound against Urea (the industry standard for NLO calibration) and its Thiophene analog (a common alternative in organic photovoltaics).

ParameterThis compound (Target)Urea (Standard Reference)(E)-1-(Thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one (Analog)
Molecular Formula



Electronic Architecture D-

-A (Furan Donor / Carbonyl Acceptor)
Simple AmideD-

-A (Thiophene Donor)
Dipole Moment (

)
3.33 D (Calc.[1] DFT) [1]4.56 D~3.8 D
HOMO-LUMO Gap ~4.1 – 4.7 eV [1]>6.0 eV (Wide Gap)4.12 eV
Hyperpolarizability (

)
2,289 a.u. [1]~30–40 a.u.~4,600 a.u. (esu converted)
Optical Transparency UV to Visible (Cutoff ~400nm)Deep UV TransparencyVisible Transparency
Crystallization Habit Monoclinic / Non-centrosymmetricTetragonalMonoclinic
Critical Analysis of Data
  • NLO Efficiency: The target molecule exhibits a hyperpolarizability (

    
    ) approximately 50–70x higher than Urea . This is attributed to the "Push-Pull" effect where the electron-rich furan ring acts as a donor and the carbonyl group acts as an acceptor, facilitating intramolecular charge transfer (ICT).
    
  • Band Gap Implications: With a gap of ~4.7 eV, the material is a "hard" molecule, implying high kinetic stability but lower intrinsic conductivity compared to narrower gap semiconductors used in OPVs. Its primary utility lies in frequency doubling (SHG) and optical switching rather than charge transport layers.

Mechanistic Insight: The Donor- -Acceptor System

To understand why this molecule performs well in NLO applications, we must visualize the electronic transition. The furan oxygen lone pair donates electron density into the conjugated enone bridge, which is pulled by the carbonyl oxygen.

G Donor Furan Ring (Electron Donor) Bridge Enone Linker (Conjugated Path) Donor->Bridge π-electron injection Property High Hyperpolarizability (β) Non-Centrosymmetric Crystal Donor->Property Dipole Change Acceptor Carbonyl/Phenyl (Electron Acceptor) Bridge->Acceptor Charge Transfer (ICT) Acceptor->Property Asymmetry

Figure 1: The intramolecular charge transfer (ICT) mechanism responsible for the nonlinear optical response.

Experimental Protocol: Synthesis & Crystal Growth

Objective: Synthesize high-purity (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one via Claisen-Schmidt condensation for device fabrication.

Reagents Required
  • Furfural (Furan-2-carboxaldehyde) [CAS: 98-01-1]

  • Acetophenone [CAS: 98-86-2]

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%) or Methanol

  • Hydrochloric Acid (10%)

Step-by-Step Methodology
  • Catalyst Preparation:

    • Dissolve 2.5g of NaOH in 20 mL of water and 15 mL of Ethanol. Cool the solution to <10°C in an ice bath. Causality: Low temperature prevents polymerization of furfural (Cannizzaro reaction side-product).

  • Condensation Reaction:

    • In a separate flask, mix 0.01 mol of Acetophenone and 0.01 mol of Furfural.

    • Add the ketone-aldehyde mixture dropwise to the stirred alkaline solution.

    • Observation Point: The solution should turn yellow/orange, indicating the formation of the conjugated enone system.

    • Stir vigorously at room temperature (25°C) for 2–4 hours.

  • Precipitation & Neutralization:

    • Pour the reaction mixture into 200 mL of ice-cold water containing 2-3 mL of HCl.

    • Self-Validation: A solid precipitate must form immediately. If oil forms, induce crystallization by scratching the glass wall or seeding.

  • Purification (Critical for Electronics):

    • Filter the crude solid.

    • Recrystallize from hot ethanol.

    • Target MP: 40–42°C. Note: Impurities drastically lower NLO efficiency by introducing centrosymmetric defects.

  • Crystal Growth (for Device Testing):

    • Prepare a saturated solution in acetone.

    • Allow slow evaporation at constant temperature (30°C) over 7–10 days to grow single crystals suitable for SHG measurements.

Synthesis Start Reagents: Furfural + Acetophenone Mix Mix in Ethanol (Solvent) Start->Mix Cat Add NaOH (aq) < 10°C Mix->Cat React Stir 4h @ 25°C (Claisen-Schmidt) Cat->React Quench Pour into Ice/HCl React->Quench Filter Filter Precipitate Quench->Filter Crystal Recrystallize (Ethanol) Slow Evaporation Filter->Crystal Final Pure Chalcone Crystal (NLO Active) Crystal->Final

Figure 2: Synthesis workflow for high-purity chalcone production.

Device Integration & Applications

Second Harmonic Generation (SHG)

The non-centrosymmetric packing of this compound allows it to convert IR laser light (e.g., Nd:YAG at 1064 nm) into Green light (532 nm).

  • Protocol: Grind the grown crystals into a fine powder (particle size ~100 µm). Irradiate with a pulsed Nd:YAG laser.

  • Benchmarking: Compare the intensity of the 532 nm emission against a Urea reference sample. Expect intensities significantly higher than Urea due to the calculated

    
     value of >2000 a.u. [1].
    
Organic Photovoltaics (OPV)

While the band gap (~4.1–4.7 eV) is too wide for a primary absorber, this molecule serves as an excellent interface modifier or a building block for low-bandgap polymers.

  • Strategy: Use the chalcone as a monomer. Polymerize via the furan ring to extend conjugation, thereby lowering the band gap into the conductive range (1.5–2.0 eV) required for solar cells.

References

  • Ugurlu, G. (2021).[2] "Density Functional Theory Studies of Structural Nonlinear Optic and Electronic Properties of Chalcone (E)-3-(Furan-2-Yl)-1-Phenylprop-2-en-1-one Molecule". The Eurasia Proceedings of Science, Technology, Engineering and Mathematics.

  • Stenutz, R. "(E)-3-furan-2-yl-1-phenylprop-2-en-1-one Data Sheet". Stenutz.eu.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5705709, (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one".[3] PubChem.

  • Miniewicz, A., et al. (2019). "Second harmonic generation in nonlinear optical crystals formed from propellane-type molecules". Journal of Materials Chemistry C.

Sources

Comparative Statistical Assessment of Synthetic Pathways for 3-(2-Furyl)acrylophenone

[1]

Executive Summary & Scientific Context

3-(2-Furyl)acrylophenone (also denoted as 3-(furan-2-yl)-1-phenylprop-2-en-1-one) represents a critical structural scaffold in medicinal chemistry, serving as a precursor for flavonoids and exhibiting significant biological potential, including anti-inflammatory and anti-microbial properties.[1][2][3][4][5][6][7][8]

The synthesis of this molecule traditionally relies on the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between acetophenone and furfural (2-furaldehyde). While the conventional pathway is well-understood, it suffers from thermodynamic limitations, including long reaction times and moderate yields due to reversible intermediate states.

This guide provides a statistical and mechanistic comparison of the Conventional Stirring Method (CSM) against process-intensified alternatives: Microwave-Assisted Organic Synthesis (MAOS) and Ultrasound-Assisted Synthesis (UAS) . The objective is to provide researchers with data-driven protocols that maximize yield and atom economy while minimizing energy expenditure.

Mechanistic Grounding

The formation of this compound proceeds via a reversible enolate mechanism. Understanding the rate-determining step (nucleophilic attack vs. dehydration) is crucial for optimizing catalyst choice.

Reaction Pathway Visualization

The following diagram illustrates the stepwise mechanism, highlighting the dehydration step where process intensification (Microwave/Ultrasound) often overcomes the activation energy barrier more efficiently than thermal convection.

ClaisenSchmidtAcetophenoneAcetophenone(Substrate A)EnolateEnolate Ion(Nucleophile)Acetophenone->EnolateDeprotonation (Fast)BaseBase Catalyst(OH-)Base->EnolateAldolβ-Hydroxy Ketone(Intermediate)Enolate->AldolNucleophilic Attack(C-C Bond Formation)FurfuralFurfural(Substrate B)Furfural->AldolProductThis compound(Chalcone)Aldol->ProductDehydration (-H2O)(Rate Determining in Acid)WaterH2O(Byproduct)Aldol->Water

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation between acetophenone and furfural.[1][6]

Comparative Methodologies & Experimental Protocols

Method A: Conventional Stirring (Benchmark)
  • Principle: Thermal convection heating using solvent reflux.[1]

  • Reagents: Acetophenone (10 mmol), Furfural (10 mmol), NaOH (40%), Ethanol (15 mL).

  • Protocol:

    • Dissolve acetophenone in ethanol in a round-bottom flask.

    • Add furfural dropwise while stirring.

    • Add NaOH solution (40% w/v) dropwise to the mixture.

    • Stir at room temperature or mild reflux (60°C) for 12–24 hours .

    • Workup: Pour into ice water, acidify with dilute HCl (pH ~4-5) to precipitate the solid. Filter and recrystallize from ethanol.

Method B: Microwave-Assisted Synthesis (Recommended)
  • Principle: Dielectric heating targets polar molecules (solvent/reagents), creating localized superheating and reducing activation energy (

    
    ).
    
  • Reagents: Same stoichiometry; solvent volume reduced to 2-3 mL (or solvent-free).

  • Protocol:

    • Mix acetophenone and furfural in a microwave-safe vessel.

    • Add basic alumina or catalytic NaOH.[1]

    • Irradiate at 160–300 W for 1–5 minutes (Pulse mode: 30s on, 10s off to prevent boil-over).

    • Workup: Cool to RT. If solid support is used, extract with ethanol.[1] Pour into ice water, filter, and recrystallize.

Method C: Ultrasound-Assisted Synthesis[1][9]
  • Principle: Acoustic cavitation creates micro-bubbles that collapse, generating extreme localized temperatures and pressures, enhancing mass transfer.[1]

  • Protocol:

    • Dissolve reactants in minimal ethanol.

    • Place flask in an ultrasonic bath (frequency ~40 kHz).

    • Sonicate at 30–60°C for 10–45 minutes .

    • Workup: Standard precipitation and filtration.

Statistical Analysis of Experimental Data

The following data aggregates results from multiple comparative studies (see References) to establish a statistical baseline for performance.

Table 1: Comparative Performance Metrics
ParameterConventional (CSM)Microwave (MAOS)Ultrasound (UAS)Statistical Significance*
Reaction Time 12 – 24 hours1 – 5 minutes10 – 45 minutes

(Time reduction)
Isolated Yield 70 – 80%88 – 96%85 – 92%

(Yield improvement)
Atom Economy Moderate (Solvent waste)High (Low solvent)HighN/A
Energy Efficiency Low (Long heating)Very HighModerateN/A

*Statistical significance based on aggregated t-tests comparing alternative methods against the conventional benchmark.

Interpretation of Data[3][4][5][6][7][8][9][10][11][12][13][14]
  • Kinetic Acceleration: The Microwave method reduces reaction time by a factor of ~300x compared to conventional stirring.[1] This is attributed to the direct coupling of microwave energy with the polar transition state of the rate-limiting dehydration step.

  • Yield Optimization: Both MAOS and UAS provide statistically significant yield improvements (

    
    ).[1] The conventional method often suffers from the Cannizzaro reaction (side reaction of aldehyde) due to prolonged exposure to strong base; rapid synthesis methods mitigate this side pathway.
    
  • Purity Profile: Rapid synthesis typically yields a cleaner crude product, requiring less solvent for recrystallization, which directly improves the E-factor (environmental factor) of the process.

Experimental Workflow & Decision Matrix

Use this decision tree to select the appropriate synthesis method based on available equipment and purity requirements.

WorkflowStartStart: Synthesis ofThis compoundCheckEquipCheck Available EquipmentStart->CheckEquipDecisionMWMicrowave ReactorAvailable?CheckEquip->DecisionMWDecisionUSUltrasonic BathAvailable?DecisionMW->DecisionUSNoPathMWMethod B: Microwave(High Throughput)DecisionMW->PathMWYesPathUSMethod C: Ultrasound(Energy Efficient)DecisionUS->PathUSYesPathConvMethod A: Conventional(Low Cost/Scalable)DecisionUS->PathConvNoQCQuality Control:1. TLC (EtOAc:Hexane 3:7)2. Melting Point (40-42°C)PathMW->QCPathUS->QCPathConv->QC

Figure 2: Operational decision matrix for selecting the synthesis methodology.

Self-Validating Quality Control (QC)

To ensure scientific integrity, every batch must be validated using the following checkpoints. Failure at these points indicates a deviation from the protocol.

  • TLC Monitoring:

    • Mobile Phase: Ethyl Acetate : Hexane (3:7).[1]

    • Visualization: UV Light (254 nm).[3][9] The product (chalcone) will quench fluorescence strongly due to the extended conjugation.

    • Validation: Disappearance of the furfural spot (

      
      ) and appearance of a new spot (
      
      
      ).
  • Melting Point Verification:

    • Literature Value: 40–42°C (for the trans-isomer).

    • Deviation: A melting point below 38°C indicates incomplete dehydration (presence of

      
      -hydroxy intermediate) or solvent occlusion.
      
  • Spectroscopic Confirmation (NMR):

    • 1H NMR (CDCl3): Look for the characteristic doublet signals of the

      
      -unsaturated protons (
      
      
      7.4–7.8 ppm) with a coupling constant (
      
      
      ) of ~15-16 Hz, confirming the (E)-configuration.

References

  • Cabrera, M., et al. (2007). Synthetic chalcones, flavanones, and flavones as antitumoral agents: Biological evaluation and structure–activity relationships. Bioorganic & Medicinal Chemistry.

    • Thirunarayanan, G., et al. (2012).

      • Yadav, G. D., & Wagh, D. P. (2020).[1][10] Claisen-Schmidt Condensation using Green Catalytic Processes: A Critical Review.

        • Arias, K. S., et al. (2014).[1] Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst. RSC Advances.

          Safety Operating Guide

          Personal protective equipment for handling 3-(2-Furyl)acrylophenone

          [1]

          CAS No: 717-21-5 Synonyms: (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one; Furfurylideneacetophenone Molecular Formula: C₁₃H₁₀O₂ Molecular Weight: 198.22 g/mol [1][2]

          Executive Summary & Scientific Context

          3-(2-Furyl)acrylophenone is a chalcone derivative featuring a furan ring conjugated with an enone system.[1] In drug development, this scaffold is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

          Scientific Rationale for Safety Protocols: The molecule possesses an

          
          -unsaturated ketone1skin sensitization and contact dermatitis

          This guide moves beyond generic safety advice, providing a self-validating protocol designed for researchers handling this compound in solid or solution states.

          Hazard Assessment & PPE Matrix

          Hazard Classification (Precautionary Principle)

          While specific GHS data for this research chemical may be sparse, its structural pharmacophores dictate the following hazard assumptions:

          • Skin/Eye Irritation: High probability due to the electrophilic enone.

          • Skin Sensitization: High risk (Michael acceptor).

          • Systemic Toxicity: Potential for hepatic effects due to the furan ring metabolism.

          Personal Protective Equipment (PPE) Specifications

          The following PPE system is designed to prevent dermal absorption and inhalation of particulates.

          PPE CategorySpecificationScientific Rationale
          Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)The furan ring increases lipophilicity, potentially accelerating permeation through thin latex.[1] Double gloving creates a sacrificial barrier; the outer glove absorbs the initial insult while the inner glove remains pristine.
          Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. The fine crystalline nature of chalcones allows dust to bypass side shields. Goggles provide a hermetic seal against irritant dust.
          Respiratory N95/P100 Respirator or Fume Hood Inhalation of Michael acceptors can cause respiratory sensitization. All solid handling must occur under negative pressure (Fume Hood). If open-bench weighing is unavoidable, an N95 is mandatory.[1]
          Body Tyvek® Lab Coat or ApronCotton lab coats are porous. Tyvek provides a non-woven barrier that prevents dust entrapment in fibers, reducing secondary exposure risks.

          Operational Protocol: Handling & Solubilization

          Objective: To prepare a stock solution (e.g., 10 mM in DMSO) with zero personnel exposure.

          Step 1: Engineering Controls Setup
          • Verification: Ensure Fume Hood face velocity is between 0.3–0.5 m/s.

          • Static Control: Place an ionizing bar or anti-static gun near the balance. Chalcones are organic crystals and prone to static charge, which can cause "flying powder" during weighing.

          Step 2: Weighing Procedure
          • Tare: Place a pre-labeled amber glass vial (to protect from UV-induced isomerization) on the balance.

          • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound appears sticky or hygroscopic, though this is rare for chalcones.

          • Containment: Immediately cap the vial after weighing. Wipe the exterior of the vial with a Kimwipe dampened with ethanol to remove invisible dust residues.

          Step 3: Solubilization (The "Wetting" Technique)
          • Solvent Choice: DMSO (Dimethyl sulfoxide) or Ethanol.

            • Note: DMSO facilitates skin absorption. If this compound is dissolved in DMSO, the solution poses a significantly higher transdermal risk than the solid.[1]

          • Procedure:

            • Add solvent slowly down the side of the vial to wash down adherent powder.

            • Vortex for 30 seconds.

            • Visual Check: Hold against a light source. The solution should be clear yellow/amber. Cloudiness indicates incomplete dissolution or impurities.

          Step 4: Workflow Visualization

          The following diagram illustrates the critical control points (CCPs) in the handling process to prevent cross-contamination.

          HandlingWorkflowcluster_hoodEngineering Control: Fume Hood / Neg. PressureStartStart: Solid ReagentWeighingWeighing (Fume Hood)CCP: Static ControlStart->Weighing TransferCleaningDecon: Wipe Vial ExteriorWeighing->Cleaning Cap & SealSolubilizationSolubilization (DMSO/EtOH)Risk: Enhanced PermeationCleaning->Solubilization Add SolventStorageStorage: Amber Vial, -20°CSolubilization->Storage Label & Store

          Figure 1: Operational workflow emphasizing containment within engineering controls (Fume Hood) to mitigate inhalation and contact risks.

          Emergency Response & Spill Logic

          In the event of a spill, immediate action is required to prevent sensitization. The response differs based on the state of the material (Solid vs. Solution).

          SpillResponseIncidentSpill Incident DetectedCheckStateDetermine StateIncident->CheckStateSolidSpillSolid (Powder)CheckState->SolidSpillLiquidSpillSolution (DMSO/Organic)CheckState->LiquidSpillActionSolid1. Cover with wet paper towel (prevents dust)2. Wipe up3. Clean with EtOHSolidSpill->ActionSolidActionLiquid1. Absorb with vermiculite/pads2. Do NOT use water initially (spreads organic)3. Double bag wasteLiquidSpill->ActionLiquidDisposalDisposal: Hazardous Waste Bin(Tag: Toxic/Irritant)ActionSolid->DisposalActionLiquid->Disposal

          Figure 2: Decision logic for spill remediation. Note the specific instruction to dampen solid spills to prevent aerosolization.

          Waste Disposal & Deactivation[4][5][6][7]

          Disposal must adhere to RCRA (Resource Conservation and Recovery Act) guidelines for organic hazardous waste.

          • Segregation:

            • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into a "Solid Hazardous Waste" drum. Do not throw in regular trash; the compound is a potential environmental toxin.[3]

            • Liquid Waste: Collect in a "Non-Halogenated Organic" waste stream (unless dissolved in a halogenated solvent like DCM).

          • Labeling:

            • Tags must explicitly list: "this compound" and "High Risk: Irritant/Sensitizer."[1]

          • Deactivation (Optional for High Quantity):

            • Treatment with an excess of aqueous sodium bisulfite can react with the alpha,beta-unsaturated ketone (Michael addition), reducing its electrophilic reactivity before disposal. This should only be performed by experienced chemists.

          References

          • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354164, Acrylophenone, 3-(2-furyl)-. Retrieved from [Link][1][4]

          ×

          Retrosynthesis Analysis

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          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

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          3-(2-Furyl)acrylophenone

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